molecular formula C7H5BClF3O3 B1586374 2-Chloro-5-(trifluoromethoxy)phenylboronic acid CAS No. 1022922-16-2

2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1586374
CAS No.: 1022922-16-2
M. Wt: 240.37 g/mol
InChI Key: BAEHYECKXGVYKR-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C7H5BClF3O3 and its molecular weight is 240.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-chloro-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEHYECKXGVYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376832
Record name 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022922-16-2
Record name 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-(trifluoromethoxy)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis. With the CAS Number 1022922-16-2, this reagent is of particular interest to researchers in pharmaceutical development and materials science.[1][2][3] Its unique substitution pattern—featuring a chloro group, a trifluoromethoxy group, and a boronic acid moiety—offers a versatile platform for constructing complex molecular architectures. This document will delve into its physicochemical properties, synthesis, core applications in palladium-catalyzed cross-coupling reactions, and essential safety protocols, providing field-proven insights for its effective utilization in a laboratory setting.

Core Compound Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1022922-16-2[1][2][3]
Molecular Formula C₇H₅BClF₃O₃[3]
Molecular Weight 240.37 g/mol [3]
Appearance White to light yellow solid[4]
Melting Point Approx. 140-150 °C[4]
Solubility Soluble in organic solvents like dichloromethane; slightly soluble in water.[4]
Primary Application Suzuki-Miyaura Cross-Coupling Reagent[5]

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted phenylboronic acids like this compound is typically achieved through a multi-step process starting from a correspondingly substituted aromatic precursor. The key transformation involves the introduction of the boronic acid moiety.

A common and effective method is the metal-halogen exchange of an aryl halide followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. The choice of an organolithium or Grignard reagent is critical and depends on the compatibility of other functional groups on the aromatic ring. For this specific molecule, the synthesis would logically start from 1-bromo-2-chloro-5-(trifluoromethoxy)benzene.

Causality in Synthesis:

  • Low Temperature: The initial metal-halogen exchange (lithiation) is performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions, such as reaction with the trifluoromethoxy group or elimination.

  • Borylation Quench: Triisopropyl borate is a common electrophile for this step. Its bulky isopropyl groups help prevent the formation of over-arylated borate complexes.

  • Acidic Workup: Hydrolysis of the resulting boronate ester to the final boronic acid is achieved with an aqueous acid, which protonates the boronate complex to yield the desired product.

Synthesis_Workflow Start 1-Bromo-2-chloro-5- (trifluoromethoxy)benzene Step1 Lithiation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate Aryl Lithium Intermediate Step1->Intermediate Step2 Borylation (Triisopropyl borate) Intermediate->Step2 Boronate Boronate Ester Intermediate Step2->Boronate Step3 Acidic Hydrolysis (e.g., aq. HCl) Boronate->Step3 Product 2-Chloro-5-(trifluoromethoxy) -phenylboronic acid Step3->Product

Caption: General synthetic workflow for arylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials.[5]

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry. It is highly lipophilic and acts as a metabolically stable mimic of a methoxy or hydroxyl group, often improving a drug candidate's pharmacokinetic profile. The chloro-substituent provides an additional reactive handle for subsequent transformations or can be a key pharmacophoric element itself.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophilic partner), forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[6]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-5-(trifluoromethoxy)phenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd_complex1 Ar¹-Pd(II)(X)L₂ pd0->pd_complex1  + Ar¹-X transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)(Ar²)L₂ pd_complex1->pd_complex2  + [Ar²B(OH)₃]⁻ pd_complex2->pd0 reductive_elim Reductive Elimination ar1x Ar¹-X (Aryl Halide) ar2b Ar²B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) product Ar¹-Ar² (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Self-Validation and Trustworthiness: This protocol includes checks and rationale. The reaction should be monitored by TLC or LC-MS to confirm the consumption of starting materials. The choice of catalyst, base, and solvent is crucial and may require optimization for different substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (2-5 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equivalents)

  • Toluene and Ethanol (e.g., 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq).

  • Solvent and Base Addition: Add the solvent mixture (Toluene:Ethanol) followed by the aqueous Na₂CO₃ solution via syringe. The biphasic mixture ensures that all components, including the inorganic base, are available for the reaction.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. Boronic acids, in general, are irritants.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or fumes.[7][8] Avoid contact with skin and eyes.[4][7] In case of contact, wash the affected area immediately with plenty of water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), so it is advisable to store them under an inert atmosphere if high purity is required for sensitive reactions.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for synthetic organic chemistry. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex biaryl compounds. The strategic placement of the chloro and trifluoromethoxy groups provides chemists with a tool to introduce desirable electronic and pharmacokinetic properties into target molecules, making it an indispensable reagent in the pipelines of drug discovery and materials science. Proper understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is key to unlocking its full synthetic potential.

References

A Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid: A Keystone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Strategic Overview

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel chemical entities. 2-Chloro-5-(trifluoromethoxy)phenylboronic acid has emerged as a critical reagent, valued for the unique combination of physicochemical properties imparted by its substituents. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after moiety in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic profile of parent molecules. This guide provides an in-depth analysis of this versatile compound, covering its core properties, mechanistic rationale in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and its strategic importance in drug discovery programs.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is the foundation of its effective application. This compound is a white to light yellow solid at room temperature.[1] Its key properties are summarized below, providing researchers with the essential data for experimental design and execution.

PropertyValueSource(s)
Molecular Weight 240.37 g/mol [2]
Molecular Formula C₇H₅BClF₃O₃[2]
CAS Number 1022922-16-2[2]
Appearance White to light yellow solid[1]
Melting Point Approx. 140-150 °C[1]
Solubility Soluble in organic solvents like dichloromethane; slightly soluble in water.[1]

The presence of the electron-withdrawing trifluoromethoxy and chloro groups influences the acidity and reactivity of the boronic acid moiety. The -OCF₃ group, in particular, impacts the Lewis acidity of the boron atom, a critical factor in the transmetalation step of cross-coupling reactions.[3]

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming carbon-carbon bonds.[5] Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The catalytic cycle involves three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl, vinyl, or alkyl halide (the electrophilic partner), forming a Pd(II) complex.

  • Transmetalation : The organic substituent from the organoboron species is transferred to the palladium center. This is the rate-determining step and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X OxAdd->PdII_A Transmetal Transmetalation [R²-B(OR)₃]⁻ PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B R²B(OH)₂ / Base Transmetal->PdII_B PdII_B->Pd0 R¹-R² RedElim Reductive Elimination RedElim->Pd0 BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->PdII_A Enters Cycle caption Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

The following protocol provides a robust, self-validating starting point for a Suzuki-Miyaura coupling reaction using this compound. The causality behind each choice is explained to empower the researcher.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Pd(PPh₃)₄ (Palladium Tetrakis) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Nitrogen or Argon source

Protocol Workflow:

Protocol_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add Ar-Br, boronic acid, K₂CO₃, and Pd catalyst to flask. - Seal with septum. start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask with N₂/Ar (3 cycles). - Rationale: Prevents oxidation of Pd(0) catalyst. setup->inert solvent 3. Solvent Addition - Add degassed Toluene/Water via syringe. - Rationale: Biphasic system aids in base-mediated activation and product transfer. inert->solvent reaction 4. Reaction - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC or LC-MS until Ar-Br is consumed. solvent->reaction workup 5. Aqueous Workup - Cool to RT. - Dilute with Ethyl Acetate. - Wash with water, then brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography (e.g., Silica gel). workup->purify end End: Characterized Product purify->end caption Fig 2: Experimental workflow for Suzuki-Miyaura coupling.

Caption: Fig 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq). The use of a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.

  • Inerting the System: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Nitrogen or Argon). Causality : This step is critical to remove oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, thus inhibiting the reaction.

  • Solvent Addition: Degas the Toluene/Water (4:1) solvent mixture by bubbling inert gas through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe. Causality : The biphasic system is common for Suzuki couplings. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base (K₂CO₃), facilitating the activation of the boronic acid at the phase interface.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine. Causality : The washes remove the inorganic base and salts, simplifying the subsequent purification.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Strategic Value in Drug Discovery

This compound is not merely a reagent; it is a strategic tool for molecular design. Its utility is evident in its role as a key intermediate for synthesizing complex molecules with potential therapeutic applications.[4][8]

  • Pharmaceutical Development: It serves as a foundational building block for pharmaceuticals targeting a range of diseases, including cancer.[4][8] The trifluoromethoxy group is often incorporated to block metabolic attack at the para-position, a common liability for aryl rings, and to enhance binding affinity through favorable lipophilic interactions.

  • Agrochemicals: The stability and unique electronic properties conferred by the substituents are beneficial in the development of next-generation pesticides and herbicides.[4]

  • Material Science: The compound is also used in the synthesis of advanced materials where its specific electronic characteristics can be leveraged.[9]

The incorporation of this moiety allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound, accelerating the path from discovery to a viable drug candidate.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires appropriate handling procedures.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation.[10]

  • Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid direct contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place. Some boronic acids can undergo dehydration to form boroxine anhydrides; storage in a desiccator or under inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a high-value, versatile building block with a well-defined role in modern synthetic chemistry. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, provides a direct and reliable route to complex biaryl structures. The trifluoromethoxy and chloro substituents offer chemists powerful levers to modulate the steric, electronic, and pharmacokinetic properties of target molecules. A comprehensive understanding of its properties, reaction mechanisms, and handling protocols, as detailed in this guide, is essential for researchers aiming to leverage this reagent to its full potential in drug discovery and material science innovation.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid, a versatile building block in modern organic synthesis. We will delve into its unique structural features, physicochemical properties, and its significant role in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Among these, the trifluoromethoxy (-OCF3) group has gained considerable attention for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and electronic characteristics.[1][2] this compound emerges as a particularly valuable synthon, combining the unique attributes of the trifluoromethoxy group with the versatile reactivity of a boronic acid moiety. This guide will explore the fundamental aspects of this compound, providing insights into its structure and reactivity that are critical for its effective application.

Molecular Structure and Physicochemical Properties

Structural Features

This compound possesses a strategically substituted benzene ring. The boronic acid group [-B(OH)2] is located at position 1, a chloro group at position 2, and a trifluoromethoxy group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key physicochemical properties for this compound is presented below. These parameters are crucial for designing reaction conditions and understanding the compound's behavior in various solvent systems.

PropertyValueReference
CAS Number 1022922-16-2[3][4]
Molecular Formula C7H5BClF3O3[5]
Molecular Weight 240.37 g/mol [5]
Appearance White to off-white solid[5][6]
Boiling Point (Predicted) 303.9 ± 52.0 °C[5]
Density (Predicted) 1.53 ± 0.1 g/cm3 [5]
pKa (Predicted) 7.09 ± 0.58[5]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[5]

Note: Some physical properties are predicted values from computational models.

The Influence of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties.[1][2] Its key characteristics include:

  • Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms makes the -OCF3 group a potent electron-withdrawing substituent.[1][2] This effect is stronger than that of a simple methoxy group and influences the reactivity of the aromatic ring.[1]

  • Increased Lipophilicity: The -OCF3 group significantly enhances lipophilicity, which can improve a molecule's solubility in organic solvents and its ability to cross biological membranes.[1][2] This is a critical parameter in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Metabolic Stability: The trifluoromethoxy group is generally stable to metabolic degradation, which can lead to a longer biological half-life for drug candidates.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This palladium-catalyzed reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[8][9]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps:[7][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide.[7][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[7][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X (Palladacycle) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic Ar'-B(OH)2 (Boronic Acid) + Base Boronic->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-exhaustive protocol for a Suzuki-Miyaura coupling reaction utilizing this compound. Note: This is a general guideline and optimization of reaction conditions (catalyst, base, solvent, temperature) is often necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a chloro, trifluoromethoxy, and boronic acid group makes this compound a valuable intermediate in the synthesis of novel pharmaceutical agents.[11][12] The trifluoromethyl and trifluoromethoxy groups are present in numerous FDA-approved drugs, highlighting their importance in modern drug design.[13]

The trifluoromethoxy group, in particular, can enhance a drug candidate's:

  • Lipophilicity: Facilitating passage through biological membranes.[13]

  • Metabolic Stability: Increasing the drug's half-life in the body.[13]

  • Binding Affinity: The electron-withdrawing nature of the group can influence interactions with biological targets.[13]

This boronic acid is a key building block for creating complex molecules with potential applications in treating a wide range of diseases.[11][12]

Handling, Safety, and Storage

As with all chemical reagents, proper handling and storage of this compound are essential for ensuring safety and maintaining the integrity of the compound.

Safety Precautions

Boronic acids, in general, are considered irritants.[14] It is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[17][18]

  • Avoid Contact: Prevent contact with skin and eyes.[14][18] In case of contact, flush the affected area with copious amounts of water.[17]

Storage and Stability

To ensure the longevity and reactivity of this compound, the following storage conditions are recommended:

  • Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent degradation.[5]

  • Temperature: Keep refrigerated at 2-8°C.[5]

  • Moisture: Protect from moisture, as boronic acids can undergo dehydration to form boroxines.

Conclusion

This compound is a highly valuable and versatile reagent in contemporary organic synthesis. Its unique structural and electronic properties, imparted by the trifluoromethoxy and chloro substituents, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and adherence to proper handling procedures will enable researchers to fully exploit its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is a vital building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifluoromethoxy group often enhances metabolic stability and lipophilicity in pharmaceutical candidates, while the chloro and boronic acid functionalities provide versatile handles for cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of this important compound, focusing on the underlying chemical principles, practical experimental protocols, and critical analysis of various synthetic routes.

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[2] The boronic acid's stability, ease of handling, and functional group tolerance make it an ideal reagent for these transformations.[1][3]

Strategic Synthesis Pathways

The synthesis of arylboronic acids can be broadly approached through several key methodologies.[4][5] For this compound, the most common and practical routes involve the borylation of an organometallic intermediate derived from a corresponding aryl halide. The two primary strategies discussed herein are the Grignard reagent-based route and the organolithium-based route via lithium-halogen exchange.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to a suitably substituted aryl halide as the key precursor. The carbon-boron bond can be formed by reacting an organometallic species (organomagnesium or organolithium) with a boron electrophile, such as a trialkyl borate.

G cluster_0 Retrosynthesis Target This compound Intermediate Aryl Organometallic (Grignard or Organolithium) Target->Intermediate C-B Disconnection Precursor 1-Bromo-2-chloro-5-(trifluoromethoxy)benzene Intermediate->Precursor C-Metal Bond Formation

Caption: Retrosynthetic analysis for the target boronic acid.

The choice of the starting aryl halide is critical. While an aryl chloride could be used, the corresponding aryl bromide, 1-bromo-2-chloro-5-(trifluoromethoxy)benzene, is generally preferred due to the greater reactivity of the carbon-bromine bond in forming the necessary organometallic intermediate.[6]

Route 1: Grignard Reagent Pathway

The formation of a Grignard reagent followed by quenching with a trialkyl borate is a classic and widely used method for synthesizing arylboronic acids.[4][7][8]

Mechanism: The reaction proceeds via the initial formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl bromide and magnesium metal. This highly nucleophilic organometallic species then attacks the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

G cluster_1 Grignard Route Workflow Start 1-Bromo-2-chloro-5-(trifluoromethoxy)benzene Step1 Mg, THF Start->Step1 Grignard Aryl Grignard Reagent Step1->Grignard Step2 1. B(OR)3 2. H3O+ Grignard->Step2 Product This compound Step2->Product

Caption: Workflow for the Grignard reagent-based synthesis.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are essential to stabilize the Grignard reagent and prevent its reaction with protic impurities.[9][10]

  • Initiation: The reaction between magnesium and the aryl bromide can sometimes be difficult to initiate. The use of initiators like iodine or 1,2-dibromoethane can be employed to activate the magnesium surface.

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent borylation step is typically carried out at low temperatures (-78 °C to 0 °C) to minimize side reactions, such as the formation of diaryl or triaryl boranes.[8]

  • Trialkyl Borate: Triisopropyl borate is often favored over trimethyl borate as it is less prone to undergoing a second addition of the Grignard reagent.

Route 2: Lithium-Halogen Exchange Pathway

An alternative and often more efficient method involves a lithium-halogen exchange reaction followed by borylation.[3][4][11] This method is particularly useful when the Grignard reaction is sluggish or fails.

Mechanism: An organolithium reagent, typically n-butyllithium or t-butyllithium, is used to perform a rapid exchange with the bromine atom of the aryl bromide at low temperatures.[6] This generates a highly reactive aryllithium species, which is then quenched with a trialkyl borate. Similar to the Grignard route, an acidic workup is required to hydrolyze the boronate ester.

G cluster_2 Lithiation-Borylation Workflow Start 1-Bromo-2-chloro-5-(trifluoromethoxy)benzene Step1 n-BuLi or t-BuLi, THF, -78 °C Start->Step1 Aryllithium Aryllithium Intermediate Step1->Aryllithium Step2 1. B(OR)3 2. H3O+ Aryllithium->Step2 Product This compound Step2->Product

Caption: Workflow for the lithiation-borylation synthesis.

Causality Behind Experimental Choices:

  • Temperature: The lithium-halogen exchange must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as the aryllithium intermediate reacting with the solvent or other electrophiles present.[11]

  • Organolithium Reagent: The choice between n-butyllithium and t-butyllithium can influence the reaction rate and selectivity. t-Butyllithium is more reactive and can be advantageous for less reactive aryl bromides.[6]

  • Solvent: Anhydrous THF is the most common solvent for this reaction, as it effectively solvates the lithium species.

  • Quenching: The addition of the trialkyl borate is also performed at low temperature to control the exothermicity of the reaction and maximize the yield of the desired boronate ester.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis via Grignard Reagent

Materials:

  • 1-Bromo-2-chloro-5-(trifluoromethoxy)benzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask.

  • Dissolve 1-bromo-2-chloro-5-(trifluoromethoxy)benzene in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent solution, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Lithiation-Borylation

Materials:

  • 1-Bromo-2-chloro-5-(trifluoromethoxy)benzene

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere, dissolve 1-bromo-2-chloro-5-(trifluoromethoxy)benzene in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add a solution of triisopropyl borate in anhydrous THF to the aryllithium solution, ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

Purification Strategies

Purification of arylboronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their amphiphilic nature.[12]

  • Recrystallization: This is often the most effective method for obtaining high-purity material.[12][13] A suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents) should be determined empirically.

  • Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then the boronic acid is precipitated by acidification.[12][14]

  • Column Chromatography: While possible, chromatography on silica gel can be problematic due to the Lewis acidic nature of both the silica and the boronic acid, which can lead to tailing and decomposition.[15][16] Using a less acidic stationary phase like neutral alumina or treating the silica gel with a buffer can mitigate these issues.[12][16]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons will appear as a complex multiplet in the aromatic region (typically 7-8 ppm). The boronic acid protons (-B(OH)₂) may appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR The carbon atom attached to the boron will show a characteristic chemical shift. The signals for the carbons bearing the chloro and trifluoromethoxy groups will also be identifiable.
¹⁹F NMR A singlet corresponding to the -OCF₃ group will be observed.
¹¹B NMR A broad singlet in the range of 28-33 ppm is characteristic of a tri-coordinated boronic acid.[17]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound should be observed.
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling

  • Organolithium Reagents: n-Butyllithium and t-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere using proper syringe techniques.

  • Grignard Reagents: While less reactive than organolithiums, Grignard reagents are also sensitive to moisture and air.

  • Aryl Halides: The starting material, 1-bromo-2-chloro-5-(trifluoromethoxy)benzene, should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are crucial for the success of these reactions. Ensure that all solvents are properly dried before use.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through either a Grignard-based or a lithiation-borylation pathway. The choice of route will depend on the available reagents, equipment, and the reactivity of the starting material. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving high yields and purity. Proper purification and thorough characterization are essential to ensure the quality of this valuable synthetic building block for its subsequent applications in research and development.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, applications, and safety protocols, grounded in established scientific principles and practical insights.

Introduction: A Key Building Block in Synthesis

This compound is an organoboron compound that has gained significant traction as a building block in synthetic chemistry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of three distinct functional groups on the phenyl ring—a chloro group, a trifluoromethoxy group, and a boronic acid moiety—provides a unique combination of reactivity and physicochemical properties.

The trifluoromethoxy group, in particular, is of high interest in medicinal chemistry. It can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This makes this compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1022922-16-2[1]
Molecular Formula C7H5BClF3O3[2]
Molecular Weight 240.37 g/mol [2]
Appearance White to light yellow solid[3]
Melting Point Approximately 140-150 °C[3]
Solubility Soluble in organic solvents like dichloromethane; slightly soluble in water.[3]

Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which may be present in varying amounts in commercial samples.[4]

Synthesis and Purification

The preparation of this compound typically involves a multi-step synthetic route. A common strategy begins with the chlorination and subsequent electrophilic substitution of a trifluoromethylphenol precursor.[3] The final step often involves the reaction of the corresponding aryl halide with a borating agent.

Illustrative Synthetic Workflow

Synthesis_Workflow Start Trifluoromethylphenol Step1 Chlorination/ Electrophilic Substitution Start->Step1 Intermediate 2-Chloro-5- (trifluoromethoxy)benzene Step1->Intermediate Step2 Reaction with Boric Acid Intermediate->Step2 Product 2-Chloro-5-(trifluoromethoxy) -phenylboronic acid Step2->Product

Caption: Generalized synthetic pathway for this compound.

Step-by-Step Purification Protocol

Purification of arylboronic acids is crucial to remove impurities that can interfere with subsequent reactions. Recrystallization is a common and effective method.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and hexane.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality in Protocol Design: The choice of solvent system is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. Slow cooling is preferred over rapid cooling to allow for the formation of a more pure crystalline lattice.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[5][6]

Reaction Mechanism Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of catalyst, base, and solvent is crucial for the success of the reaction. The base is required to activate the boronic acid for transmetalation.[7] The solvent system must be able to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent the oxidation of the palladium(0) catalyst.

Spectral Data Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), B-O stretching, and C-Cl and C-F stretching vibrations.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • Irritant: Causes skin and serious eye irritation.[8][9]

  • Respiratory Irritant: May cause respiratory irritation.[8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[11]

  • Avoid Inhalation: Avoid breathing dust.[8]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

  • Hygroscopic Nature: Arylboronic acids can be hygroscopic, so it is important to protect them from moisture.[4][11]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules with potential applications in drug discovery and materials science. Its unique substitution pattern offers chemists a powerful tool for introducing the trifluoromethoxy group into a variety of molecular scaffolds. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid (CAS No. 1022922-16-2), a critical reagent in modern synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of its solubility, the practical challenges posed by the nature of boronic acids, and robust experimental protocols for empirical solubility determination. In the absence of extensive publicly available quantitative data, this guide emphasizes predictive principles based on molecular structure and provides actionable methodologies for in-lab characterization, ensuring a self-validating approach to its application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: Compound Significance and Physicochemical Overview

This compound is an indispensable building block in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The unique substitution pattern on the phenyl ring—a chloro group at the 2-position and a trifluoromethoxy group at the 5-position—imparts specific electronic and steric properties that are highly valuable in the synthesis of complex molecules for pharmaceuticals and advanced materials.

A fundamental understanding of its solubility is paramount for its effective use. Solubility dictates the choice of solvent systems for reactions, influences reaction kinetics and yields, and is a critical parameter for purification and formulation processes. This guide delves into the core principles governing its solubility to empower researchers in optimizing its application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1022922-16-2[1][2][3][4]
Molecular Formula C₇H₅BClF₃O₃[1][3]
Molecular Weight 240.37 g/mol [1][3]
Appearance White to light yellow solid[5]
Melting Point Approximately 140-150 °C[5]
Qualitative Solubility Soluble in chlorinated solvents (e.g., dichloromethane); slightly soluble in water.[5]

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, several key features dictate its behavior.

Molecular Structure and Polarity

The molecule possesses both polar and non-polar characteristics.

  • Polar Moiety: The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and acceptor.

  • Non-Polar Moiety: The substituted phenyl ring is largely non-polar and lipophilic.

  • Substituent Effects:

    • The chloro group is electron-withdrawing and contributes to the molecule's overall dipole moment.

    • The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing and highly lipophilic, which can significantly influence interactions with both polar and non-polar solvents.

This amphiphilic nature suggests that its solubility will be highest in solvents that can effectively solvate both the polar boronic acid head and the non-polar aromatic ring.

Acidity (pKa) and its Influence
The Challenge of Boroxine Formation

A significant and often overlooked aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by factors such as temperature, concentration, and the presence of water.

Caption: Boronic Acid-Boroxine Equilibrium.

The formation of boroxine can significantly reduce the solubility of the boronic acid reagent, as boroxines are generally less polar and less soluble than their corresponding acids. This can lead to the precipitation of the reagent from the reaction mixture, lowering the effective concentration and impeding the reaction. It is a field-proven insight that storing boronic acids under dry conditions and using anhydrous solvents when possible can mitigate this issue.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of quantitative solubility data, an empirical, in-house determination is the most reliable approach. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Shake-Flask Methodology

This protocol provides a robust framework for determining the solubility in various organic solvents.

Step 1: Preparation

  • Select a range of solvents for testing. Based on the compound's structure, recommended solvents include:

    • Aprotic Polar: Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (ACN), N,N-Dimethylformamide (DMF)

    • Protic Polar: Isopropanol, Ethanol

    • Non-Polar: Toluene, Dichloromethane (DCM)

  • Ensure the boronic acid is a fine, homogenous powder to maximize surface area.

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate sealed vials. An excess is critical to ensure equilibrium with the solid phase.

Step 2: Equilibration

  • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

Step 3: Sample Preparation and Analysis

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the concentration of the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Step 4: Calculation

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

G cluster_workflow Shake-Flask Solubility Determination Workflow A 1. Add excess boronic acid to known volume of solvent B 2. Equilibrate in isothermal shaker (24-48h) A->B C 3. Allow solids to settle B->C D 4. Filter supernatant C->D E 5. Dilute known volume of filtrate D->E F 6. Analyze concentration (e.g., HPLC-UV) E->F G 7. Calculate solubility F->G

Caption: Experimental Workflow for Solubility Determination.

Anticipated Solubility Trends

Based on the theoretical framework, the following solubility trends are anticipated:

Table 2: Predicted Solubility Ranking and Rationale

Solvent ClassPredicted SolubilityRationale
Aprotic Polar HighSolvents like THF, Dioxane, and DMF can effectively solvate both the polar -B(OH)₂ group and the aromatic ring.
Chlorinated HighAs qualitatively reported, DCM is a good solvent, likely due to favorable interactions with the chlorinated ring.
Polar Protic Moderate to HighAlcohols can hydrogen bond with the boronic acid, but their polarity may be less ideal for the lipophilic ring.
Non-Polar Low to ModerateSolvents like Toluene may dissolve the aromatic portion but will poorly solvate the polar boronic acid head.
Aqueous LowAs qualitatively reported, the large, lipophilic substituted ring limits solubility in water.[5]

Practical Implications for Synthetic Applications

Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent is critical for a successful Suzuki-Miyaura reaction. The ideal solvent system must:

  • Dissolve the boronic acid, the coupling partner (e.g., an aryl halide), and the catalyst.

  • Be compatible with the chosen base.

  • Facilitate the catalytic cycle.

G Solubility Sufficient Solubility of Boronic Acid Concentration Maintained Reagent Concentration Solubility->Concentration Kinetics Favorable Reaction Kinetics Concentration->Kinetics Yield High Product Yield Kinetics->Yield

References

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Introduction

This compound is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. The precise substitution pattern of a chloro group, a trifluoromethoxy group, and a boronic acid moiety on the phenyl ring imparts unique electronic and steric properties that are crucial for its reactivity and the characteristics of the resulting products.

A thorough understanding of the molecular structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds. This guide provides a comprehensive analysis of the expected multinuclear NMR data for this compound, drawing upon established principles and data from closely related analogues. We will delve into the intricacies of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, offering insights into the influence of each substituent on the spectral parameters.

This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated arylboronic acids and seek a deeper understanding of their characterization by NMR.

Predicted NMR Spectral Data and Interpretation

The following sections detail the predicted NMR spectral characteristics of this compound. These predictions are based on the analysis of structurally similar compounds, particularly the isomers of (trifluoromethoxy)phenylboronic acid, and established principles of NMR spectroscopy.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy groups and the electron-donating/withdrawing nature of the boronic acid group, which can vary depending on its protonation state and any intermolecular interactions.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-37.8 - 8.0d³J(H3-H4) = 8-9
H-47.2 - 7.4dd³J(H3-H4) = 8-9, ⁴J(H4-H6) = 2-3
H-67.6 - 7.8d⁴J(H4-H6) = 2-3

Disclaimer: These are predicted values and may vary based on the solvent and concentration.

The proton ortho to the boronic acid group (H-6) is expected to be the most deshielded due to the anisotropic effect of the B(OH)₂ group. The proton between the chloro and trifluoromethoxy groups (H-4) will likely appear as a doublet of doublets due to coupling with both adjacent protons. The broad singlet corresponding to the B(OH)₂ protons is typically observed between 4 and 8 ppm and can be exchanged with D₂O.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon atoms directly attached to electronegative substituents (Cl, OCF₃, B) will exhibit characteristic chemical shifts. Furthermore, the trifluoromethoxy group will introduce C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C-1 (C-B)130 - 135s-
C-2 (C-Cl)135 - 140s-
C-3125 - 130s-
C-4115 - 120q³J(C-F) ≈ 2-4
C-5 (C-OCF₃)148 - 152q²J(C-F) ≈ 30-40
C-6130 - 135s-
-OCF₃120 - 125q¹J(C-F) ≈ 255-260

The carbon of the trifluoromethoxy group will appear as a quartet with a large one-bond C-F coupling constant.[1][2] The carbon atom attached to this group (C-5) will also show a smaller quartet splitting due to two-bond coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.[3][4][5] For this compound, a single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

Table 3: Predicted ¹⁹F NMR Chemical Shift

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
-OCF₃-58 to -62s

The chemical shift of the -OCF₃ group is sensitive to the electronic environment of the aromatic ring.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying the coordination environment of the boron atom in boronic acids.[6][7][8] A single, relatively broad signal is expected for the trigonal planar sp²-hybridized boron atom.

Table 4: Predicted ¹¹B NMR Chemical Shift

NucleusPredicted Chemical Shift (δ, ppm)
B(OH)₂+28 to +32

The chemical shift can be influenced by the solvent, pH, and the presence of diols, which can form boronate esters, resulting in a significant upfield shift to the range of +5 to +15 ppm, characteristic of a tetrahedral sp³-hybridized boron.[6][7][8]

Experimental Protocols

Sample Preparation for NMR Analysis

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Analyte Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). For boronic acids, Acetone-d₆ is often a good choice as it can disrupt intermolecular hydrogen bonding.[2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following workflow outlines the key steps for acquiring multinuclear NMR data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition P1 Weigh Compound P2 Dissolve in Deuterated Solvent P1->P2 P3 Add Internal Standard (TMS) P2->P3 P4 Filter into NMR Tube P3->P4 A1 Tune and Match Probe for ¹H P4->A1 Insert Sample into Spectrometer A2 Acquire ¹H Spectrum A1->A2 A3 Tune and Match Probe for ¹³C A2->A3 A4 Acquire ¹³C Spectrum (with ¹H decoupling) A3->A4 A5 Tune and Match Probe for ¹⁹F A4->A5 A6 Acquire ¹⁹F Spectrum A5->A6 A7 Tune and Match Probe for ¹¹B A6->A7 A8 Acquire ¹¹B Spectrum A7->A8

Caption: Workflow for NMR sample preparation and multinuclear data acquisition.

Causality Behind Experimental Choices

  • Choice of Solvent: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ or Acetone-d₆ are often preferred for boronic acids to minimize the exchange of the B(OH)₂ protons with the solvent, which can broaden the proton signals. Acetone-d₆ can also help to break down boroxine structures, which are common cyclic anhydrides of boronic acids.[2]

  • Decoupling in ¹³C NMR: Proton decoupling is essential during ¹³C NMR acquisition to simplify the spectrum by removing C-H couplings, resulting in sharp singlet signals for each unique carbon atom (unless coupled to fluorine).

  • Multinuclear Approach: A multinuclear NMR approach (¹H, ¹³C, ¹⁹F, ¹¹B) is necessary for the complete and unambiguous characterization of this compound. Each nucleus provides a unique and complementary piece of structural information.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR data relies on understanding the relationships between the different spectral parameters and the molecular structure.

Interpretation_Logic Structure Molecular Structure (Substituent Positions) H_Shifts ¹H Chemical Shifts (Aromatic Region) Structure->H_Shifts Electronic Effects H_Couplings ¹H-¹H Couplings (Multiplicity) Structure->H_Couplings Proton Proximity C_Shifts ¹³C Chemical Shifts Structure->C_Shifts Electronegativity CF_Couplings ¹³C-¹⁹F Couplings Structure->CF_Couplings Through-bond Effects F_Shifts ¹⁹F Chemical Shift Structure->F_Shifts Electronic Environment B_Shifts ¹¹B Chemical Shift Structure->B_Shifts Boron Hybridization H_Shifts->H_Couplings C_Shifts->CF_Couplings

Caption: Logical flow for interpreting NMR data based on molecular structure.

Conclusion

The comprehensive, multinuclear NMR analysis of this compound is essential for its structural verification and quality control. By leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, researchers can gain detailed insights into the molecular structure and electronic properties of this important synthetic building block. The predicted spectral data and methodologies presented in this guide provide a robust framework for the characterization of this and related fluorinated arylboronic acids, ensuring their effective use in research and development.

References

stability of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Introduction

This compound is a vital building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[][2] Its unique substitution pattern, featuring both an electron-withdrawing chlorine atom and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are highly desirable in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] However, like all boronic acids, its utility is intrinsically linked to its stability. The carbon-boron bond is susceptible to various degradation pathways that can impact reaction yields, introduce impurities, and complicate purification processes.

This guide provides a comprehensive technical overview of the . We will delve into the core chemical principles governing its degradation, offer field-proven protocols for handling and storage, and present methodologies for assessing its stability. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and seek to optimize its application through a deeper understanding of its chemical behavior.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential before exploring its stability profile.

PropertyValueSource(s)
Molecular Formula C₇H₅BClF₃O₂PubChem[3]
Molecular Weight 224.37 g/mol ECHEMI[4]
Appearance White to light yellow solid/powderChemBK[5], Chem-Impex[2]
Melting Point Approx. 108-150 °C (may vary)ChemBK[5], ECHEMI[4]
Solubility Soluble in organic solvents like dichloromethane; slightly soluble in water.ChemBK[5]
pKa ~7.26 ± 0.58 (Predicted)ECHEMI[4]

Note: The melting point can vary, often reflecting dehydration or decomposition points rather than a true melt, a common characteristic for boronic acids.[6]

Core Stability and Primary Degradation Pathways

Arylboronic acids are generally more stable than their alkyl counterparts, allowing for easier handling in air.[6] However, they are not indefinitely stable and are prone to specific degradation reactions that cleave the crucial carbon-boron bond. For this compound, the primary stability concerns are protodeboronation and oxidation.

Protodeboronation: The Principal Degradation Route

Protodeboronation is the most common degradation pathway for arylboronic acids, involving the replacement of the –B(OH)₂ group with a hydrogen atom.[7][8] This side reaction can compete with desired cross-coupling reactions, reducing yields and generating the byproduct 1-chloro-4-(trifluoromethoxy)benzene.[7] The reaction is highly dependent on the reaction medium and can be catalyzed by acid or base.

  • Acid-Promoted Protodeboronation : In acidic conditions, the reaction can proceed without a metal catalyst. Mechanistic studies suggest an intermolecular process via a four-membered ring transition state.[7][9]

  • Base-Catalyzed Protodeboronation : This pathway is particularly relevant for Suzuki-Miyaura reactions, which are typically run under basic conditions. The mechanism involves the formation of a more nucleophilic boronate species [ArB(OH)₃]⁻, which then undergoes either a concerted ipso-protonation/C-B cleavage or, for highly electron-deficient systems, unimolecular heterolysis to a transient aryl anion.[8][10] Given the electron-withdrawing nature of the substituents on the target molecule, its susceptibility under basic conditions must be carefully considered.

Oxidative Deboronation

The C–B bond is thermodynamically prone to oxidation due to the high strength of the resulting B–O bond.[6] While kinetically slow for many arylboronic acids, this process can be initiated by reactive oxygen species (ROS) like hydrogen peroxide, leading to the formation of the corresponding phenol, 2-chloro-5-(trifluoromethoxy)phenol.[11][12] This pathway is a significant concern in biological applications and during long-term storage with exposure to air.[11][13]

Anhydride (Boroxine) Formation

Boronic acids can undergo reversible self-condensation via dehydration to form stable cyclic trimers known as boroxines. While not a destructive degradation pathway, this equilibrium means that commercial samples of this compound often contain varying amounts of its corresponding anhydride.[][14] This can complicate stoichiometry calculations and requires consideration during reaction setup.

StabilityFactors Stability Compound Stability pH pH (Acid/Base Catalysis) pH->Stability influences Moisture Moisture / H₂O (Hydrolysis) Moisture->Stability influences Temp Temperature (Reaction Kinetics) Temp->Stability influences Oxygen Oxygen / Air (Oxidation) Oxygen->Stability influences Light Light (Photolytic Degradation) Light->Stability influences ForcedDegradation cluster_stress Apply Stress Conditions Start Prepare Stock Solution of Compound in Aprotic Solvent (e.g., ACN) Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Start->Acid Expose aliquots Base Basic Stress (e.g., 0.1M NaOH, RT) Start->Base Expose aliquots Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Expose aliquots Thermal Thermal Stress (e.g., 80°C, Solid State) Start->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B Light Exposure) Start->Photo Expose aliquots Analysis Analyze Stressed Samples vs. Control (HPLC-UV/MS, NMR) Acid->Analysis Neutralize/Dilute Base->Analysis Neutralize/Dilute Oxidative->Analysis Neutralize/Dilute Thermal->Analysis Neutralize/Dilute Photo->Analysis Neutralize/Dilute Outcome Identify Degradation Products & Establish Degradation Pathways Analysis->Outcome

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Chemistry

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, offer a powerful handle for modulating the bioactivity and material properties of organic compounds. Within the vast arsenal of fluorinated building blocks, arylboronic acids stand out for their versatility, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of a highly valuable, yet specific, member of this class: 2-Chloro-5-(trifluoromethoxy)phenylboronic acid .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of the synthetic methodologies, the rationale behind experimental choices, and the practical applications of this important reagent. Every piece of technical data and every protocol is presented with the aim of being a self-validating system, grounded in established chemical principles and supported by authoritative references.

Compound Profile: Structural Features and Physicochemical Properties

This compound is a trifunctionalized benzene derivative featuring a boronic acid moiety, a chlorine atom, and a trifluoromethoxy group. This specific arrangement of substituents provides a unique combination of steric and electronic properties that make it a highly sought-after reagent in organic synthesis.

PropertyValueReference
CAS Number 1022922-16-2[1]
Molecular Formula C₇H₅BClF₃O₃[2]
Molecular Weight 240.37 g/mol [2]
Appearance White to light yellow solid[2]
Melting Point Approximately 140-150 °C[2]
Solubility Soluble in organic solvents such as dichloromethane; slightly soluble in water.[2]

The trifluoromethoxy (-OCF₃) group is a particularly noteworthy feature. It is often considered a "super-methoxy" group, being a strong electron-withdrawing group through induction, yet also capable of weak resonance donation from the oxygen lone pairs. This electronic profile, combined with the steric bulk of the chlorine atom ortho to the boronic acid, influences the reactivity of the molecule in cross-coupling reactions.

Synthesis of this compound: A Proposed Methodology

The proposed synthesis begins with the commercially available starting material, 1-chloro-4-(trifluoromethoxy)benzene. The key transformation is a directed ortho-metalation, where the trifluoromethoxy group directs the deprotonation to the adjacent ortho position. This is followed by quenching the resulting aryllithium species with a boron electrophile.

Synthesis_Workflow A 1-Chloro-4-(trifluoromethoxy)benzene C Aryllithium Intermediate A->C Lithiation B n-Butyllithium (n-BuLi) THF, -78 °C E Boronate Ester Intermediate C->E Borylation D Triisopropyl borate G This compound E->G Hydrolysis F Aqueous Acidic Workup

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar arylboronic acids via lithiation-borylation.[3][4][5][6]

Materials:

  • 1-Chloro-4-(trifluoromethoxy)benzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-chloro-4-(trifluoromethoxy)benzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react readily with water. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagents.

  • Low Temperature: The lithiation and borylation steps are performed at -78 °C to prevent side reactions, such as the reaction of n-BuLi with the solvent (THF) and to ensure the stability of the aryllithium intermediate.

  • Order of Addition: The dropwise addition of n-BuLi and triisopropyl borate helps to control the exothermicity of the reactions.

  • Aqueous Acidic Workup: The boronate ester formed in the reaction is hydrolyzed to the desired boronic acid under acidic conditions.

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns. A broad singlet corresponding to the B(OH)₂ protons, which is exchangeable with D₂O.
¹³C NMR Aromatic carbons, including the carbon bearing the boron atom (ipso-carbon), which may be broad or unobserved. A quartet for the trifluoromethoxy carbon due to coupling with fluorine.[7]
¹⁹F NMR A singlet for the -OCF₃ group.[8]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight.

While specific spectral data for this exact compound is not widely published, data for structurally similar compounds can be used for comparison.[7][8][9][10]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide variety of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.[11][12][13]

Suzuki_Coupling A This compound C Pd Catalyst Base A->C B Aryl/Heteroaryl Halide (R-X) B->C D Coupled Product C->D C-C Bond Formation

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The presence of the chloro and trifluoromethoxy substituents on the boronic acid can influence the reaction conditions required for efficient coupling. The electron-withdrawing nature of these groups can affect the transmetalation step in the catalytic cycle.

Exemplary Protocol for a Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • Reaction Setup: A reaction vessel is charged with this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition and Degassing: The solvent is added, and the reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for the introduction of a trifluoromethoxy- and chloro-substituted phenyl moiety into a wide range of molecules. The synthetic route via directed ortho-metalation offers a reliable and regioselective method for its preparation. As the demand for complex, fluorinated molecules continues to grow in the pharmaceutical and agrochemical industries, the importance of reagents like this compound is set to increase. Future research will likely focus on the development of more efficient and sustainable catalytic systems for its use in cross-coupling reactions and the exploration of its application in the synthesis of novel bioactive compounds and advanced materials.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. This boronic acid is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group. The protocol herein is specifically optimized to address the inherent challenge of coupling aryl chlorides, which are less reactive than their bromide or iodide counterparts. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and bases, offering researchers a robust framework for synthesizing complex biaryl structures with high efficiency.

Introduction: The Strategic Value of the -(OCF₃) Moiety

In modern drug discovery, the incorporation of fluorine-containing functional groups is a key strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1] The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence as a lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1] this compound serves as a critical synthetic intermediate, allowing for the strategic introduction of this valuable moiety into a wide array of molecular scaffolds.

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, celebrated for its mild reaction conditions and high functional group tolerance.[2][3][4] However, the successful coupling of aryl chlorides requires carefully selected catalytic systems to overcome the high activation energy of the C-Cl bond's oxidative addition to the palladium center.[5][6] This document provides a field-proven protocol designed to achieve high yields for this specific transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide partner, forming a square-planar Pd(II) complex.[2][7] This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-chloro-5-(trifluoromethoxy)phenyl moiety) to the Pd(II) complex, displacing the halide.[2][9]

  • Reductive Elimination: The two organic ligands on the palladium center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination aryl_halide Ar¹-X (Aryl Halide) boronic_acid Ar²-B(OH)₂ + Base product Ar¹-Ar² (Biaryl Product) Workflow A 1. Assemble & Purge B 2. Add Solids (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) A->B C 3. Add Degassed Solvents B->C D 4. Heat to Reaction Temp (e.g., 100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool & Quench E->F Upon Completion G 7. Aqueous Workup (Extraction) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product I->J

References

The Strategic Deployment of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Component in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to enhance crucial pharmacokinetic parameters such as metabolic stability, lipophilicity, and membrane permeability. When coupled with a chloro-substituted phenylboronic acid, the resulting reagent, 2-Chloro-5-(trifluoromethoxy)phenylboronic acid, emerges as a highly versatile and powerful building block for the synthesis of complex therapeutic agents.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its pivotal role in the construction of kinase inhibitors and other biologically active molecules, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.

Core Applications in Medicinal Chemistry: The Pursuit of Potent and Selective Kinase Inhibitors

The 2-chloro-5-(trifluoromethoxy)phenyl moiety has proven to be a valuable pharmacophore in the design of various therapeutic agents, most notably kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique combination of the chloro and trifluoromethoxy substituents on the phenyl ring allows for fine-tuning of the steric and electronic properties of the resulting inhibitor, leading to enhanced potency and selectivity.

One prominent example of the application of this building block is in the development of Activated CDC42 Kinase 1 (ACK1) inhibitors. ACK1 is a non-receptor tyrosine kinase that has been implicated in the progression of various cancers, including prostate, breast, and lung cancer.[1]

The development of potent and selective ACK1 inhibitors is an active area of research, and this compound serves as a key starting material in the synthesis of promising candidates. The presence of the trifluoromethoxy group can contribute to favorable interactions within the kinase's ATP-binding pocket, while the chlorine atom provides a handle for further synthetic elaboration or can itself engage in specific interactions.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The primary synthetic utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.[2]

The general workflow for the synthesis of kinase inhibitors using this building block is depicted below:

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Heteroaryl Halide/Triflate (e.g., brominated thiazole, pyrimidine) B->C D Biaryl/Heteroaryl Scaffold C->D C-C Bond Formation E Further Functionalization (e.g., amidation, substitution) D->E F Final Kinase Inhibitor Candidate E->F G Biological Evaluation (Kinase Assays, Cell-based Assays) F->G

Caption: General workflow for kinase inhibitor synthesis.

Mechanistic Insights into the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation 2 ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ (Activated Borate) BoronicAcid->Borate Base Base (e.g., K₂CO₃) Borate->Transmetalation ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.

  • Transmetalation: This is often the rate-determining step. The organic group from the activated boronic acid (in the form of a borate anion) is transferred to the palladium center, displacing the halide. The base is crucial for the formation of the more nucleophilic borate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The electron-withdrawing nature of the trifluoromethoxy group in this compound can influence the transmetalation step, and careful optimization of the base and reaction conditions is often necessary to achieve high yields.

Experimental Protocols: A Guide to Successful Synthesis

The following protocols are representative examples of how this compound can be utilized in a Suzuki-Miyaura coupling reaction. These should be considered as a starting point, and optimization may be required for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide

This protocol is adapted from procedures for the synthesis of substituted thiazole derivatives, which are common scaffolds in kinase inhibitors.

Materials:

  • This compound (1.2 equivalents)

  • Heteroaryl bromide (e.g., 2-bromo-1,3-thiazole derivative) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Efficacy of Synthesized Compounds

The following table summarizes representative biological data for kinase inhibitors synthesized using methodologies analogous to those described above, incorporating structurally similar building blocks. This data highlights the potential for developing highly potent compounds through the strategic use of halogenated and trifluoromethoxy-substituted phenyl moieties.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (µM)
(R)-9b ACK156< 2
9n ACK148Not reported
9m ACK133Not reported
2a ACK120.02

Data adapted from a study on ACK1 inhibitors with related structural motifs.[3]

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors, is well-documented. The ability of the trifluoromethoxy group to enhance key drug-like properties, combined with the synthetic tractability of the boronic acid functional group, ensures that this reagent will continue to play a significant role in the discovery and development of novel therapeutics. As our understanding of disease biology deepens and the demand for more potent and selective drugs grows, the strategic application of uniquely functionalized building blocks like this compound will be more critical than ever.

References

Application Notes and Protocols: Leveraging 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorinated moieties has become a cornerstone for molecular design. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to the unique electronic and physicochemical properties it imparts to a molecule.[1] When combined with other functionalities on a phenylboronic acid scaffold, such as in 2-Chloro-5-(trifluoromethoxy)phenylboronic acid , a versatile and powerful building block emerges for the construction of complex molecular architectures via cross-coupling reactions.

This technical guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the significance of the trifluoromethoxy and chloro substituents in influencing reaction outcomes and the properties of the resulting products.

The Significance of the Trifluoromethoxy and Chloro Groups

The trifluoromethoxy group is a powerful modulator of a molecule's physicochemical properties.[2][3] Its high electronegativity influences the electron distribution within a molecule, which can, in turn, affect its reactivity and interactions with biological targets.[1] A key advantage of the -OCF3 group is its significant contribution to lipophilicity, a critical factor in drug design for crossing biological membranes.[1] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation and enhancing the metabolic stability of drug candidates.[1][2]

The presence of the chloro group at the ortho-position to the boronic acid offers an additional synthetic handle for further functionalization and can influence the regioselectivity of the cross-coupling reaction. The electron-withdrawing nature of both the chloro and trifluoromethoxy groups can impact the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[4][5] The reaction facilitates the coupling of an organoboron compound (like our subject boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[6]

The catalytic cycle, as it pertains to this compound, can be visualized as follows:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Boronic_Acid 2-Chloro-5-(trifluoromethoxy) -phenylboronic acid Boronate Activated Boronate [Ar'B(OH)3]- Boronic_Acid->Boronate + Base Base Base (e.g., K2CO3, Cs2CO3) Base->Boronate Boronate->Transmetalation Enters Cycle

Caption: Suzuki-Miyaura catalytic cycle for cross-coupling reactions.

Key Steps in the Catalytic Cycle:
  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex. The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl.[5] While aryl chlorides are often less reactive, modern catalyst systems have been developed to effectively activate them.[7][8]

  • Transmetalation: This is a crucial step where the organic group from the boron reagent is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[6][9] The electron-withdrawing nature of the chloro and trifluoromethoxy groups on our subject molecule can influence the rate of this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[10]

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the palladium catalyst (0.01-0.05 mmol) to the reaction vessel.

  • Add the degassed solvent(s) to the vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Data Presentation: Reaction Parameter Considerations
ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald or Nolan pre-catalystsThe choice of ligand on the palladium catalyst is crucial for activating less reactive aryl chlorides and for sterically hindered substrates.[6][7] For electron-deficient boronic acids, ligands that promote the transmetalation step are often beneficial.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFA base is required to activate the boronic acid to the more nucleophilic boronate.[6] The strength and nature of the base can significantly impact the reaction rate and yield. Cesium carbonate is often effective for challenging couplings.
Solvent Toluene, 1,4-Dioxane, DMF, Acetonitrile, Water/Organic mixturesThe solvent choice can influence the solubility of the reactants and the stability of the catalytic species. Aqueous solvent systems can sometimes accelerate the reaction.
Temperature 80-120 °CHigher temperatures are often required for less reactive coupling partners, such as aryl chlorides. Microwave heating can also be employed to reduce reaction times.[7]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: - Aryl Halide - Boronic Acid - Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous Workup and Extraction Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify (e.g., Column Chromatography) Drying->Purification Product Isolated Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The presence of the trifluoromethoxy and chloro groups provides unique electronic and physicochemical properties that can be strategically exploited in drug design and materials science. A thorough understanding of the Suzuki-Miyaura cross-coupling mechanism and careful optimization of reaction parameters are key to successfully employing this reagent in the synthesis of novel compounds.

References

The Strategic Utility of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy group (-OCF₃), in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, making it a highly sought-after substituent in the design of novel bioactive molecules and advanced materials. 2-Chloro-5-(trifluoromethoxy)phenylboronic acid has emerged as a pivotal building block for introducing this valuable functional group, providing a versatile platform for the construction of complex molecular architectures through robust and efficient carbon-carbon bond-forming reactions.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound in organic synthesis, with a particular focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₅BClF₃O₃ChemBK[1]
Molecular Weight 240.37 g/mol ChemBK[1]
Appearance White to light yellow solidChemBK[1]
Melting Point Approximately 140-150 °CChemBK[1]
Solubility Soluble in organic solvents such as dichloromethane and methanol; slightly soluble in water.ChemBK[1]
pKa 7.09 ± 0.58 (Predicted)ChemBK[1]
Storage Conditions Store under an inert atmosphere (nitrogen or argon) at 2-8°C.ChemBK[1]
Hazard Class IrritantChemBK[1]
UN Number UN 2811 6.1 / PGIIIChemBK[1]

Safety Precautions: this compound is classified as an irritant and is toxic if swallowed[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as an indispensable tool in organic synthesis[2].

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. A simplified representation of the cycle is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine aryl bromide, boronic acid, and K₂CO₃ in the reaction vessel. Inert Evacuate and backfill with inert gas (3x). Reagents->Inert Solvent Add anhydrous 1,4-dioxane and degassed water. Inert->Solvent Catalyst Add Pd(OAc)₂ and PPh₃. Solvent->Catalyst Heat Heat the reaction mixture to 80-100°C with stirring. Catalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Upon completion Extract Dilute with ethyl acetate and wash with water and brine. Cool->Extract Dry Dry the organic layer over anhydrous Na₂SO₄. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify Filgotinib_Synthesis cluster_reactants Reactants Boronic_Acid This compound Catalyst Pd Catalyst Base, Solvent Boronic_Acid->Catalyst Pyridine_Halide Substituted Pyridine Halide Pyridine_Halide->Catalyst Product Filgotinib Analog Core Catalyst->Product Suzuki-Miyaura Coupling

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethoxy-Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the stability of its boronic acid reagents.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The specific coupling of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is of significant interest to researchers in drug development. The trifluoromethoxy (-OCF₃) group is a key structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, thereby positively influencing its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the palladium-catalyzed Suzuki-Miyaura coupling involving this compound. It offers in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice tailored for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[4][5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a Pd(II) intermediate.[2] For aryl chlorides, this step can be challenging and often requires electron-rich and bulky phosphine ligands to facilitate the reaction.[1][7]

  • Transmetalation: The organic moiety from the boronic acid is then transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_intermediate Ar-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Ar'B(OH)₂ Base PdII_diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim Ar-Ar' RedElim->Pd0 Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'B(OH)₂) & Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature is often necessary for achieving high yields.[3]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and ligand (if applicable, 0.02-0.10 equiv).

  • Addition of Base and Solvents: Add the base (2.0-3.0 equiv). Then, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The use of an aqueous solvent mixture is common in Suzuki couplings.[5]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen, which can lead to catalyst degradation and side reactions like homocoupling.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially when dealing with less reactive aryl chlorides.[7][9] Below is a table summarizing common palladium catalysts and ligands suitable for this transformation.

Catalyst/Pre-catalystLigandKey AdvantagesConsiderations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, effective for aryl bromides and iodides.May be less effective for aryl chlorides.
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferroceneGood for a broad range of substrates, including some aryl chlorides.May require higher temperatures.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Often used with bulky, electron-rich phosphine ligands.Requires the addition of a separate ligand.
XPhos Pd G2/G3/G4XPhosHighly active for challenging couplings, including sterically hindered and electron-rich aryl chlorides.[10]Higher cost.
SPhos Pd G2/G3/G4SPhosExcellent for a wide variety of substrates, offering high turnover numbers.Higher cost.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poor solubility of reagents- Inappropriate base or solvent- Use a fresh batch of catalyst or a more active pre-catalyst.- Ensure thorough degassing of solvents and the reaction mixture.[11]- Screen different solvents or solvent mixtures to improve solubility.- Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a different solvent system.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) pre-catalyst without an efficient reducing agent- Rigorously exclude oxygen from the reaction.- Add a small amount of a reducing agent or use a Pd(0) source.
Protodeborylation - Harsh reaction conditions (high temperature, strong base)- Presence of excess water- Lower the reaction temperature or use a milder base.- Use a boronic ester (e.g., pinacol ester) which can be more stable.- Minimize the amount of water in the reaction mixture.
Formation of Byproducts - Side reactions due to functional group incompatibility- Catalyst decomposition- Protect sensitive functional groups if necessary.- Use a more stable catalyst/ligand system.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable trifluoromethoxy-substituted biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and optimization of reaction conditions are paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

reaction conditions for 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid in Cross-Coupling Reactions

Introduction

This compound is a highly versatile and valuable building block in modern organic synthesis. Its strategic importance lies in the unique combination of three distinct functional groups on a single phenyl ring: a boronic acid for carbon-carbon bond formation, a chloro group that can serve as a secondary reaction handle, and a trifluoromethoxy (-OCF₃) group. The -OCF₃ moiety is particularly significant in medicinal chemistry and drug development, as it can enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This application note provides an in-depth guide to the reaction conditions, mechanistic considerations, and practical protocols for employing this reagent, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4]

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is critical for its successful and safe implementation in any synthetic workflow.

PropertyValue
CAS Number 1022922-16-2
Molecular Formula C₇H₅BCl F₃O₃
Molecular Weight 254.40 g/mol
Appearance White to light yellow solid/powder[5]
Melting Point Approximately 140-150 °C[5]
Solubility Soluble in organic solvents like dichloromethane; slightly soluble in water[5]
Storage Store at 0-8°C under a dry atmosphere[1][2]

Safety and Handling Precautions:

  • This compound is known to cause skin and eye irritation.[6] Always handle it within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Boronic acids, including this reagent, can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon prolonged storage or exposure to heat.[][8] This does not typically inhibit reactivity but can affect the molecular weight for stoichiometric calculations. It is best practice to use the reagent as supplied from a reputable source and store it under inert gas if possible.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and advanced materials.[2][3]

Mechanistic Rationale

The reaction proceeds via a palladium-catalyzed cycle. A comprehensive understanding of this mechanism is essential for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.[9]

  • Transmetalation: The boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then transfers its organic group (the 2-chloro-5-(trifluoromethoxy)phenyl moiety) to the Pd(II) center, displacing the halide.[3][10] This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[9]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_trans Ar¹-Pd(II)L₂-Ar² pd0->pd2_trans Ar¹-Ar² (Product) ox_add_label Oxidative Addition pd2_ox Ar¹-Pd(II)L₂-X pd2_ox->pd0 Ar¹-X trans_label Transmetalation pd2_trans->pd2_ox red_elim_label Reductive Elimination boronic_acid Ar²-B(OH)₂ 2-Chloro-5-(trifluoromethoxy) -phenylboronic acid boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->pd2_ox Transfers Ar² base Base (e.g., K₂CO₃) base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Justification of Reagents and Conditions

A successful protocol relies on the careful selection of each component. The electron-withdrawing nature of the chloro and trifluoromethoxy groups can influence the reactivity of the boronic acid, making thoughtful parameter selection crucial.

ComponentExample ChoicesRationale and Field Insights
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂Causality: The choice of catalyst and its associated ligands is paramount. For coupling with less reactive partners like aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the challenging oxidative addition step.[11] For standard aryl bromides or iodides, Pd(PPh₃)₄ is a reliable and cost-effective starting point.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFCausality: The base is not merely a proton scavenger; it is essential for activating the boronic acid.[10] K₂CO₃ is a common, effective choice.[12] Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially with sterically hindered substrates or when protodeboronation is a competing side reaction.[11]
Solvent System Dioxane/H₂O, Toluene/H₂O, DME, DMA/H₂OCausality: A mixture of an organic solvent and water is typical. The organic solvent solubilizes the substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12] The choice can influence reaction rates and catalyst stability.
Temperature Room Temp to 100 °CCausality: Most Suzuki couplings require heating to overcome activation barriers, typically in the range of 80-100 °C.[12] However, highly active modern catalyst systems can sometimes allow for reactions at room temperature, which can be beneficial for sensitive substrates.[10][11]
Atmosphere Argon or NitrogenCausality: The active Pd(0) catalyst is highly sensitive to oxygen. Failure to properly degas the reaction mixture and maintain an inert atmosphere is a primary cause of reaction failure, as it leads to catalyst oxidation and the promotion of undesirable side reactions like homocoupling.[9]

General Experimental Protocol and Workflow

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).

Workflow cluster_workflow Experimental Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) degas 2. Degassing (Vacuum/Inert Gas Cycles) setup->degas reaction 3. Reaction (Heating under Inert Gas) degas->reaction monitor 4. Monitoring (TLC / GC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, Extract) monitor->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: A standard workflow for Suzuki-Miyaura coupling and product isolation.

Materials
  • This compound (1.2 eq)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) for at least three cycles. This step is critical to remove oxygen.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-90 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.[12]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base or poor solubility.3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and the reaction vessel.2. Switch to a stronger base (K₃PO₄, Cs₂CO₃) or a different solvent system (e.g., DMA/water).3. Increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic acid is cleaved and replaced by a hydrogen atom. This can be caused by excessive heat, prolonged reaction times, or certain catalyst systems.Use a more active catalyst (e.g., one with a biarylphosphine ligand) to enable lower temperatures and shorter reaction times.[11] Ensure the base is not excessively strong for the substrate.
Homocoupling Coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[9]Improve degassing procedures. Use a Pd(0) source directly or ensure precatalyst activation is efficient.

References

Application Notes and Protocols for Evaluating the Antifungal Activity of 2-Chloro-5-trifluoromethoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of the antifungal properties of 2-chloro-5-trifluoromethoxybenzeneboronic acid. While boron-containing compounds, particularly boronic acid derivatives, have emerged as a promising class of antifungal agents, the specific activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid has not been extensively documented.[1][2] Notably, a related compound, 2-chloro-5-trifluoromethoxybenzene boronic acid, has demonstrated significant efficacy against the plant pathogen Botrytis cinerea.[3] This guide, therefore, presents a series of robust, field-proven protocols to systematically evaluate its antifungal potential. It is designed to equip researchers with the necessary methodologies to determine the compound's spectrum of activity, potency, and potential mechanisms of action, adhering to the highest standards of scientific integrity. The protocols are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are supplemented with advanced assays to probe specific fungal cellular pathways.[4][5][6]

Introduction: The Rationale for Investigation

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, has created an urgent need for novel antifungal therapeutics. Boronic acid derivatives have garnered significant attention due to their unique chemical properties and diverse biological activities.[7][8] The boron atom in these compounds can form reversible covalent bonds with diol-containing molecules, such as sugars and ribonucleosides, enabling them to interact with a wide range of biological targets.[2][9] Several boron-containing compounds have shown potent antifungal effects, with some acting as inhibitors of protein synthesis or disrupting metabolic pathways.[1][10]

2-Chloro-5-trifluoromethoxybenzeneboronic acid is a synthetic organic compound featuring a phenylboronic acid scaffold substituted with a chlorine atom and a trifluoromethoxy group.[11][12][13] These substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn may modulate its biological activity. Given the documented antifungal activity of structurally similar phenylboronic acid derivatives, a thorough investigation into the antifungal potential of 2-chloro-5-trifluoromethoxybenzeneboronic acid is a scientifically sound and promising endeavor.[3][14]

Postulated Mechanism of Action: A Hypothesis-Driven Approach

Based on the known mechanisms of other antifungal boronic acids, we can hypothesize several potential modes of action for 2-chloro-5-trifluoromethoxybenzeneboronic acid against fungal pathogens. A primary proposed mechanism for some boron-containing antifungals is the inhibition of protein synthesis.[1][2] This is exemplified by tavaborole, an FDA-approved antifungal, which targets fungal leucyl-tRNA synthetase (LeuRS), thereby halting protein production.[14] Another potential mechanism involves the disruption of key metabolic pathways. For instance, some boronic acid derivatives have been shown to interfere with energy metabolism in Candida albicans.[7] Furthermore, the ability of boronic acids to interact with diol-containing molecules suggests that they could potentially interfere with the synthesis or integrity of the fungal cell wall, which is rich in polysaccharides.[15][16] Recent studies on 2-chloro-5-trifluoromethoxybenzene boronic acid against B. cinerea revealed that it can inhibit spore germination, disrupt cell membrane integrity, and induce the accumulation of reactive oxygen species.[3]

Postulated_Antifungal_Mechanism cluster_Compound 2-Chloro-5-trifluoromethoxybenzeneboronic Acid cluster_FungalCell Fungal Cell Compound C7H5BClF3O2 ProteinSynth Protein Synthesis (e.g., LeuRS Inhibition) Compound->ProteinSynth Metabolism Metabolic Disruption (e.g., Energy Metabolism) Compound->Metabolism CellWall Cell Wall Stress (Polysaccharide Interaction) Compound->CellWall FungalGrowthInhibition Inhibition of Fungal Growth / Cell Death ProteinSynth->FungalGrowthInhibition Inhibits Growth Metabolism->FungalGrowthInhibition Inhibits Growth CellWall->FungalGrowthInhibition Leads to Cell Lysis

Caption: Postulated antifungal mechanisms of 2-chloro-5-trifluoromethoxybenzeneboronic acid.

Experimental Protocols

Antifungal Susceptibility Testing: Determining Potency

The initial step in evaluating a novel antifungal agent is to determine its potency against a panel of clinically relevant fungal species. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of 2-chloro-5-trifluoromethoxybenzeneboronic acid that inhibits the visible growth of a fungal isolate.

  • Materials:

    • 2-chloro-5-trifluoromethoxybenzeneboronic acid

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

    • 96-well, U-bottom microtiter plates

    • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of 2-chloro-5-trifluoromethoxybenzeneboronic acid in DMSO.

    • Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using RPMI 1640 medium to achieve a range of final concentrations.

    • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[17]

    • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

  • Objective: To determine the lowest concentration of the compound that results in fungal death.

  • Procedure:

    • Following MIC determination, take an aliquot from each well showing no visible growth.

    • Plate the aliquots onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Antifungal_Susceptibility_Workflow Start Start PrepareCompound Prepare Stock Solution and Serial Dilutions Start->PrepareCompound PrepareInoculum Prepare Standardized Fungal Inoculum Start->PrepareInoculum InoculatePlate Inoculate 96-Well Plate PrepareCompound->InoculatePlate PrepareInoculum->InoculatePlate IncubateMIC Incubate Plate (24-48h) InoculatePlate->IncubateMIC ReadMIC Determine MIC IncubateMIC->ReadMIC PlateForMFC Plate Aliquots from Clear Wells ReadMIC->PlateForMFC IncubateMFC Incubate Agar Plates (24-48h) PlateForMFC->IncubateMFC ReadMFC Determine MFC IncubateMFC->ReadMFC End End ReadMFC->End

Caption: Workflow for MIC and MFC determination.

Mechanism of Action Studies

To elucidate the potential antifungal mechanism, a series of targeted assays can be performed.

Protocol 3: Cell Wall Integrity Assay (Sorbitol Protection Assay)

  • Objective: To investigate if the compound targets the fungal cell wall.[16][18]

  • Principle: An osmotic stabilizer like sorbitol can rescue fungal cells with a compromised cell wall.

  • Procedure:

    • Perform the MIC assay as described in Protocol 1 in two sets of 96-well plates.

    • In one set of plates, supplement the RPMI 1640 medium with 0.8 M sorbitol.

    • Compare the MIC values in the presence and absence of sorbitol. A significant increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.[18]

Protocol 4: Ergosterol Quantification Assay

  • Objective: To determine if the compound interferes with the ergosterol biosynthesis pathway, a common target for antifungal drugs.

  • Procedure:

    • Culture the fungal cells in the presence of a sub-inhibitory concentration of the compound.

    • Harvest the cells and extract the sterols using an appropriate solvent (e.g., n-heptane).

    • Analyze the sterol composition using spectrophotometry or High-Performance Liquid Chromatography (HPLC). A decrease in the ergosterol content compared to the untreated control indicates interference with its biosynthesis.

Mechanism_of_Action_Workflow cluster_CellWall Cell Wall Integrity cluster_Ergosterol Ergosterol Biosynthesis Start Fungal Culture + Compound SorbitolAssay Sorbitol Protection Assay Start->SorbitolAssay SterolExtraction Sterol Extraction Start->SterolExtraction CompareMICs Compare MICs (+/- Sorbitol) SorbitolAssay->CompareMICs Conclusion1 Conclusion1 CompareMICs->Conclusion1 Increased MIC suggests cell wall target HPLC HPLC/Spectrophotometry SterolExtraction->HPLC QuantifyErgosterol Quantify Ergosterol HPLC->QuantifyErgosterol Conclusion2 Conclusion2 QuantifyErgosterol->Conclusion2 Decreased ergosterol suggests membrane target

Caption: Workflow for investigating the mechanism of action.

Data Presentation and Interpretation

Systematic and clear presentation of data is crucial for the interpretation of results.

Table 1: Example Antifungal Susceptibility Data

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Candida albicans816
Cryptococcus neoformans416
Aspergillus fumigatus16>32

Table 2: Example Mechanism of Action Assay Data

AssayConditionResultInterpretation
Sorbitol Protection- SorbitolMIC = 8 µg/mLA four-fold increase in MIC suggests a potential effect on the cell wall.
+ SorbitolMIC = 32 µg/mL
Ergosterol QuantificationUntreated Control100%A 60% reduction in ergosterol indicates interference with the ergosterol biosynthesis pathway.
Treated (0.5x MIC)40%

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of the antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid. A systematic approach, starting with the determination of potency and followed by hypothesis-driven mechanism-of-action studies, will provide valuable insights into the potential of this compound as a novel antifungal agent. Positive findings from these initial studies would warrant further investigation, including in vivo efficacy studies and toxicological assessments, to fully characterize its therapeutic potential.

References

Synthesis of Biaryl Scaffolds Utilizing 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery

The biaryl motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence stems from the unique conformational properties and synthetic versatility that allow for the precise spatial arrangement of pharmacophoric elements. Within this structural class, the incorporation of fluorine-containing substituents has become a critical strategy in modern drug design. Groups such as trifluoromethoxy (-OCF₃) offer a powerful tool to modulate key drug-like properties. The -OCF₃ group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity for improved membrane permeability, and alter electronic characteristics, thereby influencing target binding affinity.

This guide provides a detailed technical overview and experimental protocols for the synthesis of biaryls using 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. This specific building block is of significant interest as it introduces a phenyl ring functionalized with both a synthetically versatile chloro-substituent and a property-modulating trifluoromethoxy group. The primary focus will be on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for the formation of carbon-carbon bonds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound (in this case, our phenylboronic acid) with an organohalide. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states. A base is essential for the activation of the boronic acid, making it more nucleophilic for the transmetalation step.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.

The presence of the chloro and trifluoromethoxy groups on the boronic acid can influence reactivity. The electron-withdrawing nature of these substituents can make the boronic acid less nucleophilic, potentially slowing the transmetalation step. Therefore, careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields.

Visualizing the Catalytic Pathway

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product (R¹-R²) BoronicAcid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetalation Enters Cycle caption Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of This compound with an aryl bromide. This specific procedure is adapted from established synthetic methodologies and serves as a robust starting point for further optimization.

Materials and Reagents
  • This compound

  • Aryl Halide (e.g., 4-bromo-1,2-dimethylbenzene)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate (K₂CO₃), anhydrous)

  • Solvent System (e.g., 1,4-Dioxane and Water, degassed)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Safety Precautions
  • This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).

    • Add the aryl halide (1.0 equivalent) and potassium carbonate (2.0-3.0 equivalents).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system via syringe. A common ratio is 4:1 or 5:1 dioxane to water. The total solvent volume should be sufficient to dissolve the reagents (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Representative Reaction Conditions

The optimal conditions for the Suzuki-Miyaura coupling can vary significantly based on the coupling partners. The following table summarizes typical parameters for the reaction of this compound with various aryl halides.

Aryl Halide PartnerCatalyst (mol%)Ligand (if needed)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
4-Bromo-1,2-dimethylbenzenePd(PPh₃)₄ (3)-K₂CO₃ (2.2)Dioxane/H₂O (4:1)9016>85
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT-401-4>90
3-BromopyridinePd₂(dba)₃ (2)SPhos (6)K₃PO₄ (3)Dioxane/H₂O (10:1)1001270-85
2-ChloropyrimidinePd(dppf)Cl₂ (5)-Na₂CO₃ (3)DME/H₂O (4:1)851865-80

This table is a composite based on typical conditions for similar electron-deficient boronic acids and should be used as a starting point for optimization.

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. Below are common issues and field-proven strategies to overcome them.

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been properly stored. Consider using a more active pre-catalyst, such as a Buchwald-type palladacycle, which can be more efficient at generating the active Pd(0) species.

    • Oxygen Contamination: Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. Oxygen can deactivate the catalyst.

    • Ineffective Base: The choice of base is critical. For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Protodeboronation (Loss of Boronic Acid Group):

    • This is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.

    • Mitigation: Use milder bases (e.g., K₃PO₄ instead of NaOH), lower the reaction temperature, or reduce the amount of water in the solvent system. In some cases, using the corresponding boronate ester can reduce the rate of protodeboronation.

  • Homocoupling of Boronic Acid:

    • This side reaction produces a symmetrical biaryl from two molecules of the boronic acid.

    • Mitigation: This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl structures. Its successful application via the Suzuki-Miyaura cross-coupling reaction hinges on a solid understanding of the reaction mechanism and careful optimization of the catalytic system. The protocols and insights provided in this guide offer researchers a comprehensive framework to efficiently incorporate this fluorinated moiety into their target molecules, accelerating the development of new therapeutics and advanced materials.

Application Notes & Protocols: 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Modern Crop Protection

In the landscape of modern agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing molecular potency, stability, and efficacy. 2-Chloro-5-(trifluoromethoxy)phenylboronic acid has emerged as a pivotal building block for synthetic chemists, offering a unique combination of substituents that are highly desirable in the design of next-generation fungicides, herbicides, and insecticides.

This boronic acid derivative serves as a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular scaffolds.[1][2] The presence of the trifluoromethoxy (-OCF3) group, in particular, confers significant advantages. It acts as a powerful electron-withdrawing group and is highly lipophilic, properties that can improve a molecule's membrane permeability, metabolic stability, and binding affinity to its biological target.[3][4] The chlorine atom provides an additional point of steric and electronic diversity, further enabling fine-tuning of a candidate molecule's activity spectrum and physical properties.

These application notes provide an in-depth guide for researchers and synthetic chemists on the practical use of this compound, focusing on its application in Suzuki-Miyaura cross-coupling reactions—a foundational method for carbon-carbon bond formation in agrochemical discovery.[1][5][6]

Physicochemical Properties & Safe Handling

This compound is a white to light yellow solid at room temperature.[7] Understanding its properties and handling requirements is critical for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 1022922-16-2[8]
Molecular Formula C₇H₅BClF₃O₃[7]
Molecular Weight 240.37 g/mol -
Melting Point ~140-150 °C[7]
Solubility Soluble in organic solvents like dichloromethane; slightly soluble in water.[7]

Safety & Handling: As with all boronic acids, appropriate personal protective equipment (PPE) should be worn, including safety glasses, lab coats, and chemical-resistant gloves.[9] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9][10] It may cause skin, eye, and respiratory irritation.[10][11] Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[11][12] Refer to the latest Safety Data Sheet (SDS) for comprehensive safety information.

The Trifluoromethoxy Moiety: A Pillar of Agrochemical Design

The trifluoromethoxy (-OCF3) group is not merely a substituent; it is a strategic tool for molecular design. Its unique electronic properties and high metabolic stability make it an attractive feature in the development of potent and durable agrochemicals.[3]

  • Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, which can significantly improve a molecule's ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi.[3] This enhanced uptake often translates to greater bioavailability and efficacy at lower application rates.[13]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The trifluoromethoxy group is remarkably stable against metabolic degradation by enzymes within the target pest or crop, leading to a longer biological half-life and extended period of activity.[3]

  • Electronic Effects: As a strong electron-withdrawing group, the -OCF3 moiety can profoundly influence the acidity, basicity, and reactivity of adjacent functional groups.[3] This allows chemists to modulate the binding interactions of the molecule with its target protein or enzyme, a critical factor in overcoming pest resistance.

  • Bioisosteric Replacement: The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently used in agrochemical design.[4] The -CF3 group is found in approximately 40% of all fluorine-containing pesticides.[4] The inclusion of these fluorine-containing moieties has become a key strategy in designing compounds with unique and potent biological properties.[4][14]

Application in Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing the biaryl and heteroaryl backbones common in many agrochemicals.[6] this compound is an excellent substrate for this reaction, enabling the direct installation of the chloro-trifluoromethoxy-phenyl fragment onto a variety of aromatic or heteroaromatic halides.

General Catalytic Cycle: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R-X) bond.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_RX L₂Pd(II)(R¹)X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 L₂Pd(II)(R¹)(R²) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product BoronicAcid R²-B(OH)₂ (2-Chloro-5-(OCF₃)phenylboronic acid) BoronicAcid->Transmetalation [R²-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->Transmetalation Activates ArylHalide R¹-X (Aryl/Heteroaryl Halide) ArylHalide->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Phenyl-Pyridine Fungicide Intermediate

This protocol details a representative synthesis of a biaryl compound, a common scaffold in modern fungicides, using this compound and a substituted bromopyridine. This serves as a practical template for researchers.

Reaction Scheme: (Illustrative scheme: this compound coupling with 2-bromo-6-methylpyridine)

Reagents & Materials
This compound (1.0 eq)
2-Bromo-6-methylpyridine (1.2 eq)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
1,4-Dioxane, anhydrous
Deionized Water
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Nitrogen or Argon gas supply
Standard glassware for workup and purification
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 2-Bromo-6-methylpyridine (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of boronic acid) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the boronic acid is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): This palladium catalyst is robust and effective for coupling a wide range of substrates, including electron-deficient and sterically hindered partners. The dppf ligand provides stability and promotes the high-yield formation of the desired product.

  • Base (K₂CO₃): An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate is a moderately strong, inexpensive, and widely used base that is effective for this transformation.

  • Solvent System (Dioxane/Water): This biphasic solvent system is crucial. The dioxane solubilizes the organic starting materials and intermediates, while the water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Workflow Setup 1. Reagent Setup (Flask, Reagents, Inert Gas) Solvent 2. Solvent Addition (Anhydrous Dioxane/H₂O) Setup->Solvent Reaction 3. Heat & Stir (90 °C, 4-12h) Solvent->Reaction Monitoring 4. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Workup (EtOAc/H₂O Extraction) Monitoring->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Product 7. Final Product (Pure Biaryl Compound) Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Direct Biological Application: Antifungal Activity

Beyond its role as a synthetic intermediate, recent research has demonstrated that this compound itself possesses potent biological activity. A study investigating its effect on Geotrichum candidum, a fungus responsible for sour rot in mustard root tubers, revealed significant antifungal properties.[15]

The study found that a concentration of 0.25 mg/mL of the compound completely inhibited mycelial growth and spore germination.[15] At slightly lower concentrations, it was shown to disrupt the integrity of the plasma membrane and mitochondria, impairing cellular respiration and energy production, which ultimately leads to fungal cell death.[15] This direct application highlights the intrinsic value of the chloro-trifluoromethoxy-phenyl scaffold in designing new antifungal agents.

Conclusion

This compound is a high-value, strategic building block for the synthesis of modern agrochemicals. The trifluoromethoxy and chloro substituents provide a unique combination of lipophilicity, metabolic stability, and electronic properties that are critical for developing effective and resilient crop protection agents. Its utility in robust and versatile synthetic methods, such as the Suzuki-Miyaura cross-coupling, allows for the efficient construction of complex molecular architectures, empowering researchers to innovate and address the evolving challenges in agriculture.

References

Application Note: High-Purity Isolation of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds.[1][2] The presence of the chloro and trifluoromethoxy substituents imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability in derivative compounds, making it a valuable reagent in the development of pharmaceuticals and advanced materials.[1] The efficacy and reproducibility of these synthetic applications are, however, critically dependent on the purity of the boronic acid. This document provides a comprehensive guide to robust purification protocols, elucidating the rationale behind each technique and offering detailed, step-by-step instructions for researchers, scientists, and drug development professionals.

The Imperative of Purity: Understanding Common Impurities

The synthesis of arylboronic acids can result in several process-related impurities that can interfere with subsequent reactions, reduce yields, and complicate product isolation. The most common impurities include:

  • Boroxines (Anhydrides): Arylboronic acids can undergo dehydration, especially upon heating or prolonged storage, to form cyclic trimeric anhydrides known as boroxines. While boroxines are often competent in coupling reactions, their presence complicates stoichiometry and can affect reaction kinetics. Many commercial sources of 2-Chloro-5-(trifluoromethyl)phenylboronic acid note that it may contain varying amounts of the anhydride.[][4][5]

  • Starting Materials and Reagents: Incomplete reactions can leave residual starting materials.

  • Homocoupled Byproducts: Dimerization of the boronic acid can occur under certain catalytic conditions.

  • Dehalogenated Species: Impurities such as a des-halo compound may be present from the synthesis process.[6]

Effective purification is therefore not merely a preparatory step but a critical measure to ensure the validity and success of the synthetic endeavor.

Strategic Approach to Purification

The selection of an appropriate purification protocol depends on the physical state of the crude product (solid, oil) and the nature of the impurities. The following diagram outlines a logical workflow for selecting the optimal strategy.

Purification_Strategy Start Crude this compound IsSolid Is the crude product a solid? Start->IsSolid HighPurityCheck Is purity >90%? IsSolid->HighPurityCheck Yes AcidBaseExtraction Protocol 1: Acid-Base Extraction IsSolid->AcidBaseExtraction No (Oil/Amorphous) HighPurityCheck->AcidBaseExtraction No Recrystallization Protocol 2: Recrystallization HighPurityCheck->Recrystallization Yes Chromatography Protocol 3: Column Chromatography AcidBaseExtraction->Chromatography If impurities persist PurityAnalysis Purity Assessment (HPLC, NMR) AcidBaseExtraction->PurityAnalysis Recrystallization->PurityAnalysis Chromatography->PurityAnalysis Acid_Base_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate B 2. Extract with aq. NaOH A->B C 3. Separate Layers D 4. Discard Organic Layer (Contains Neutral Impurities) C->D E 5. Cool and Acidify with HCl C->E Aqueous Layer (Boronate Salt) B->C F 6. Collect Pure Product (Precipitate) E->F

References

Troubleshooting & Optimization

troubleshooting Suzuki coupling with 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically demanding 2-Chloro-5-(trifluoromethoxy)phenylboronic acid.

Introduction: Understanding the Unique Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the success of this reaction is highly dependent on the nature of the coupling partners. This compound presents a unique set of challenges due to its distinct electronic and steric properties.

  • Electronic Effects: The presence of two strong electron-withdrawing groups—a chloro (-Cl) substituent and a trifluoromethoxy (-OCF3) group—significantly reduces the nucleophilicity of the arylboronic acid. This decreased reactivity can slow down the critical transmetalation step of the catalytic cycle.[3] Furthermore, this electronic deficiency makes the carbon-boron bond more susceptible to a key side reaction: protodeboronation.[4][5]

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the boronic acid moiety. This can physically impede the approach of the boronic acid to the palladium center, further complicating the transmetalation step and potentially requiring specialized catalysts.[6][7]

This guide provides a structured troubleshooting framework, detailed protocols, and frequently asked questions (FAQs) to help you overcome these challenges and achieve high-yield couplings with this demanding substrate.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered when using this compound, offering causal explanations and actionable solutions.

Q1: My reaction shows low to no conversion. What are the primary causes and how can I fix it?

A1: Low or zero yield is the most common issue and typically points to problems within the catalytic cycle, specifically slow transmetalation or catalyst deactivation.

start Low / No Yield cause1 Inefficient Transmetalation (Most Likely Cause) start->cause1 cause2 Protodeboronation start->cause2 cause3 Catalyst Inactivity start->cause3 sol1a Use Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) cause1->sol1a Enhances boronate formation sol1b Employ Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) cause1->sol1b Accelerates reductive elimination & stabilizes Pd(0) sol1c Increase Reaction Temperature cause1->sol1c Overcomes activation energy barrier sol2a Use Aprotic Solvent System (e.g., Toluene, Dioxane) cause2->sol2a Minimizes proton source sol2b Convert to More Stable Boronate Ester (Pinacol, MIDA) or Trifluoroborate Salt cause2->sol2b Increases stability to hydrolysis sol3a Use Modern Palladacycle Precatalyst (e.g., G3/G4 type) cause3->sol3a Ensures efficient generation of active Pd(0) sol3b Ensure Rigorous Degassing (Prevent O₂-mediated decomposition) cause3->sol3b Protects catalyst from oxidation Suzuki_Cycle cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homocoupling Pathway Pd0 LₙPd(0) OxAdd Ar¹-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar¹-X PdII_O2 LₙPd(II) Pd0->PdII_O2 Trans Ar¹-Pd(II)-Ar² (Transmetalation) OxAdd->Trans Ar²-B(OH)₂ + Base RedElim Ar¹-Ar² (Reductive Elimination) Trans->RedElim RedElim->Pd0 Catalyst Regeneration Homo_Trans1 Ar²-Pd(II)-B(OH)₂ PdII_O2->Homo_Trans1 Ar²-B(OH)₂ Homo_Trans2 Ar²-Pd(II)-Ar² Homo_Trans1->Homo_Trans2 Ar²-B(OH)₂ Homo_Product Ar²-Ar² Homo_Trans2->Homo_Product Homo_Product->Pd0 Reductive Elimination O2 O₂ (Oxygen) O2->PdII_O2 Oxidizes Pd(0)

References

Technical Support Center: Optimizing Reactions with 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common challenges, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific problems you might encounter during your experiments. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles.

Question 1: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary factors I should investigate?

Answer:

A low yield in a Suzuki-Miyaura coupling can be attributed to several critical factors. The first step is a systematic evaluation of your reaction setup and components.

  • Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. Ensure that your palladium source, whether a precatalyst or a Pd(0) species, is active.[1] If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) state.[1] Some catalysts are sensitive to air and moisture, so proper handling under an inert atmosphere is crucial.[2]

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] It is imperative to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]

  • Inefficient Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is a key step. This compound is an electron-deficient boronic acid due to the presence of the trifluoromethoxy group. Electron-withdrawing groups can slow down the rate of transmetalation.[4] To overcome this, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which can facilitate this step.[2]

  • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[5] The choice of base can significantly impact the reaction outcome. For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] The solubility of the base is also important; using finely powdered bases or a solvent system that aids in their dissolution (e.g., a mixture of dioxane and water) can be beneficial.[3]

Question 2: My boronic acid appears to be decomposing during the reaction, leading to protodeboronation. How can I mitigate this?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient arylboronic acids under harsh basic conditions.[3][6]

  • Milder Bases: If you suspect protodeboronation, consider switching to a milder base such as potassium fluoride (KF).[3]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[3]

  • Protecting the Boronic Acid: A highly effective strategy is to convert the boronic acid into a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[3] These derivatives are more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions, a strategy known as "slow release".[6][7][8]

  • Lower Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[3] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Question 3: I am coupling this compound with a sterically hindered aryl halide and observing poor conversion. What adjustments should I make?

Answer:

Steric hindrance can significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary.

  • Bulky, Electron-Rich Ligands: The use of bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is essential for coupling sterically hindered substrates.[1] These ligands promote both the oxidative addition and the reductive elimination steps.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[3]

  • Choice of Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often more effective than traditional catalysts like Pd(PPh₃)₄ for challenging couplings as they are more stable and provide a reliable source of the active Pd(0) species.[1][2]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and use of this compound.

Question 4: What are the recommended storage and handling conditions for this compound?

Answer:

This compound should be stored in a cool, dry place, typically between 0 and 8 °C, away from moisture and light.[9] It is advisable to handle the compound in an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen) to minimize exposure to air and moisture, which can lead to degradation.

Question 5: Can I use this boronic acid in reactions other than Suzuki-Miyaura coupling?

Answer:

Yes, while it is predominantly used in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds, this compound can also be employed in other reactions. For instance, it can participate in Chan-Lam coupling for the formation of carbon-nitrogen bonds and in certain types of Petasis reactions. Its utility as a building block in the synthesis of complex organic molecules extends to various palladium-catalyzed cross-coupling reactions.[9]

Question 6: My starting materials are not fully dissolving in the reaction solvent. What should I do?

Answer:

Proper solubility of all reaction components is crucial for a successful reaction.[3][10] If you observe poor solubility, a change of solvent is necessary. Common solvent systems for Suzuki-Miyaura reactions include mixtures of an organic solvent (e.g., dioxane, THF, toluene) with water. The addition of water can help dissolve the inorganic base.[3] If your substrates are particularly nonpolar, you might consider using a solvent like toluene. For more polar substrates, a solvent system like dioxane/water or THF/water is often a good starting point.[10]

Experimental Protocols & Data

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization for specific substrates may be required.

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • XPhos Pd G3 (palladium precatalyst) (2 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes the expected impact of different catalysts and bases on the yield of the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, based on literature precedents for similar challenging couplings.

Catalyst (mol%)LigandBase (equiv)SolventTemperature (°C)Time (h)Expected Yield (%)Reference
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Dioxane/H₂O (4:1)10018-2440-60[2]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)K₃PO₄ (2)Dioxane801270-85[2]
XPhos Pd G2 (2)XPhosK₃PO₄ (2)Dioxane/H₂O (10:1)1002>90[2]
SPhos Pd G2 (2)SPhosCs₂CO₃ (2)Toluene/H₂O (10:1)1002>90[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Transmetalation Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar¹-Ar² PdII_Diaryl->Product ArylHalide Ar¹-X ArylHalide->Pd0 BoronicAcid Ar²-B(OH)₂ BoronicAcid->PdII_Aryl Base Base Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst active and handled under inert conditions? Start->CheckCatalyst CheckDegassing Are solvents and reagents properly degassed? CheckCatalyst->CheckDegassing Yes ImproveHandling Action: Improve inert atmosphere technique. Use fresh catalyst. CheckCatalyst->ImproveHandling No CheckBase Is the base strong enough and soluble? CheckDegassing->CheckBase Yes DegasProperly Action: Degas solvents via sparging or freeze-pump-thaw. CheckDegassing->DegasProperly No CheckLigand Is the ligand appropriate for an electron-deficient boronic acid? CheckBase->CheckLigand Yes ChangeBase Action: Switch to a stronger, finely powdered base (e.g., K₃PO₄). CheckBase->ChangeBase No ChangeLigand Action: Use a bulky, electron-rich ligand (e.g., XPhos, SPhos). CheckLigand->ChangeLigand No Success Yield Improved CheckLigand->Success Yes ImproveHandling->CheckDegassing DegasProperly->CheckBase ChangeBase->CheckLigand ChangeLigand->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-5-(trifluoromethoxy)phenylboronic acid (CAS 1022922-16-2). This resource is designed for researchers, scientists, and drug development professionals utilizing this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the common challenges and side reactions associated with this molecule, ensuring the integrity and success of your experiments.

The unique substitution pattern of this boronic acid—featuring an ortho-chloro substituent and a meta-trifluoromethoxy group—imparts specific electronic properties that, while beneficial for tuning molecular characteristics, can also predispose it to certain undesirable reaction pathways. This guide addresses the most frequently encountered issues in a direct question-and-answer format.

FAQ 1: The Case of the Missing Boron — Protodeboronation

Question: I'm running a Suzuki-Miyaura coupling reaction and my primary byproduct is 1-chloro-4-(trifluoromethoxy)benzene. What is causing this, and how can I prevent the loss of my boronic acid functionality?

Answer: You are observing a classic and often vexing side reaction known as protodeboronation . This is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom from a proton source in the reaction mixture.

The Underlying Mechanism: Protodeboronation is a known issue for virtually all arylboronic acids but can be particularly pronounced for molecules with specific electronic features.[1][2] The C-B bond is susceptible to cleavage under both acidic and basic conditions.[1][3] The electron-withdrawing nature of the chloro and trifluoromethoxy (-OCF3) substituents on the phenyl ring increases the electrophilicity of the carbon atom attached to the boron, potentially making it more susceptible to this side reaction under certain conditions.[3][4][5]

Troubleshooting Protodeboronation

SymptomPotential Cause(s)Recommended Solution(s)
Formation of 1-chloro-4-(trifluoromethoxy)benzene byproduct.Excessive Basicity/Acidity: Strong bases or residual acid can promote the reaction.[1]Use milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure starting materials are free of acidic impurities.
Low conversion of starting materials despite catalyst activity.High Temperature/Long Reaction Time: Prolonged exposure to heat can accelerate the rate of protodeboronation.Reduce the reaction temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Inconsistent yields between runs.Presence of Water: While Suzuki couplings often tolerate water, excess water in combination with base and heat can facilitate protonolysis.Use anhydrous solvents and reagents where possible. If an aqueous base is required, minimize the amount of water used.

Workflow Diagram: Minimizing Protodeboronation

G cluster_desired Desired Suzuki Coupling Pathway cluster_side Undesired Protodeboronation Pathway A Ar-B(OH)₂ + R-X B Transmetalation A->B S1 Ar-B(OH)₂ C Reductive Elimination B->C D Product: Ar-R C->D S3 C-B Bond Cleavage S1->S3 S2 Proton Source (H⁺) (from H₂O, acid, base hydrolysis) S2->S3 S4 Byproduct: Ar-H S3->S4

Caption: Competing pathways: Desired Suzuki coupling vs. protodeboronation side reaction.

FAQ 2: The Dimer Dilemma — Unwanted Homocoupling

Question: My mass spectrometry results show a significant peak corresponding to the symmetrical biaryl, 2,2'-dichloro-5,5'-bis(trifluoromethoxy)-1,1'-biphenyl. Why is my boronic acid coupling with itself?

Answer: This byproduct is the result of homocoupling , a side reaction where two molecules of the boronic acid react to form a symmetrical biaryl. This is another common pitfall in Suzuki-Miyaura reactions.[6][7]

The Underlying Mechanism: While several mechanisms can lead to homocoupling, a prevalent pathway involves the palladium catalyst, particularly in the presence of an oxidant like molecular oxygen.[7][8] In this process, two organoboron molecules can be transferred to the palladium center, which then undergoes reductive elimination to form the Ar-Ar bond. Electron-deficient arylboronic acids, such as the one you are using, can be particularly prone to this phenomenon.[6]

Troubleshooting Homocoupling

SymptomPotential Cause(s)Recommended Solution(s)
Formation of symmetrical biaryl byproduct.Oxygen in Reaction Mixture: Dissolved O₂ can promote oxidative mechanisms that lead to homocoupling.[7][8]Degas your reaction mixture thoroughly. Use a robust sparging technique (e.g., bubbling with argon or nitrogen for 15-30 minutes) prior to adding the catalyst. Maintain a positive inert gas atmosphere throughout the reaction.
Byproduct formation is worse with certain catalyst precursors.Use of Pd(II) Precatalysts: Some Pd(II) sources can engage in stoichiometric reactions with the boronic acid, leading to homocoupling and Pd(0).[7]Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species in situ.
Homocoupling competes with desired cross-coupling.Slow Oxidative Addition: If the oxidative addition of your aryl halide to the Pd(0) center is slow, the competing transmetalation of two boronic acid molecules can become more favorable.Use a more reactive aryl halide (I > Br > OTf >> Cl). Increase the concentration of the aryl halide relative to the boronic acid (e.g., 1.05-1.1 equivalents).
Protocol: Rigorous Degassing of a Reaction Mixture
  • Setup: Assemble your reaction flask containing the this compound, coupling partner, base, and solvent. Equip the flask with a magnetic stir bar and a septum.

  • Inlet/Outlet: Insert two long needles through the septum. One needle should reach below the solvent surface (gas inlet), and the other should serve as a vent high in the flask's headspace.

  • Sparging: Bubble a gentle stream of an inert gas (Argon or Nitrogen) through the solvent via the submerged needle for a minimum of 15-30 minutes with gentle stirring. This displaces dissolved oxygen.

  • Catalyst Addition: After sparging, remove the needles and briefly remove the septum to add the palladium catalyst.

  • Positive Pressure: Immediately replace the septum and connect the flask to an inert gas line (e.g., via a balloon or manifold) to maintain a positive pressure, preventing air from re-entering.

  • Execution: Proceed with heating and monitoring the reaction under the inert atmosphere.

Workflow Diagram: Preventing Homocoupling

G cluster_desired Desired Pathway (O₂-Free) cluster_side Homocoupling Pathway (O₂ Present) A Ar-B(OH)₂ + R-X + Pd(0) B Oxidative Addition (R-X) A->B C Transmetalation (Ar-B(OH)₂) B->C D Reductive Elimination C->D E Product: Ar-R D->E S1 2 Ar-B(OH)₂ + Pd(0) S3 Oxidative Dimerization on Pd Center S1->S3 S2 Oxygen (O₂) (Oxidant) S2->S3 S4 Reductive Elimination S3->S4 S5 Byproduct: Ar-Ar S4->S5

Caption: The critical role of degassing in preventing oxygen-mediated homocoupling.

FAQ 3: Reagent Integrity — Anhydrides and Stability

Question: My reaction yields are inconsistent, and the physical appearance of my this compound seems to vary. Is this related?

Answer: Yes, this is very likely related to the inherent nature of boronic acids to exist in equilibrium with their cyclic anhydride form, known as a boroxine .

The Underlying Mechanism: Boronic acids can undergo intermolecular dehydration, especially upon storage or heating, to form a six-membered ring containing three boron and three oxygen atoms. This process is reversible. Commercial batches of boronic acids often contain varying amounts of the corresponding boroxine.[][10] This is not an impurity but a different form of the same reagent. However, because three molecules of the acid form one molecule of the boroxine, its presence alters the effective molecular weight, leading to stoichiometric errors if not accounted for.

Troubleshooting Reagent Inconsistency

SymptomPotential Cause(s)Recommended Solution(s)
Inconsistent reaction yields.Inaccurate Stoichiometry: Using the molecular weight of the monomeric acid (258.4 g/mol ) when a significant portion is the boroxine trimer can lead to under-loading the reagent.When results are critical, consider using a validated batch of the reagent or re-evaluating the required mass based on analysis (e.g., Karl Fischer titration to assess water content). Alternatively, use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid to compensate for any anhydride content.
Reagent appears clumpy or has poor solubility.Boroxine Formation: Boroxines can have different physical properties, including lower solubility in some solvents compared to the monomeric acid.Store the reagent in a desiccator in a cool, dark place to minimize dehydration. If solubility is an issue, try different solvent systems or add a co-solvent.

Diagram: Boronic Acid-Boroxine Equilibrium

G cluster_equilibrium Reversible Dehydration Acid 3 x 2-Chloro-5-(trifluoromethoxy) phenylboronic Acid Boroxine Boroxine Trimer Acid->Boroxine + 3 H₂O Boroxine->Acid - 3 H₂O

Caption: The equilibrium between the monomeric boronic acid and its boroxine anhydride.

References

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this versatile reagent. Here, we address common issues with in-depth, experience-driven advice and validated protocols to ensure the integrity of your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[1][2]

I. Understanding the Molecule: Inherent Challenges

This compound is a valuable building block in organic synthesis, prized for the properties conferred by its trifluoromethoxy group, which can enhance lipophilicity and metabolic stability in target molecules.[1] However, like many arylboronic acids, it presents specific purification challenges stemming from its intrinsic chemical nature.

Key Molecular Characteristics:
  • Lewis Acidity: The boron atom is electron-deficient, making the molecule a mild Lewis acid.[3][4] This property is central to its reactivity but also contributes to interactions with nucleophilic species and surfaces (e.g., silica gel).

  • Dehydration to Boroxines: A primary challenge is the reversible dehydration of boronic acids to form their corresponding trimeric anhydrides, known as boroxines.[3][4][5] This process can occur upon heating or in the presence of dehydrating agents and complicates analysis and purification by introducing a related impurity that is in equilibrium with the desired product.[5][6]

  • Protodeboronation: Arylboronic acids can undergo protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][8] This side reaction is often promoted by acidic or basic conditions and can be catalyzed by residual transition metals.[9][10] For this specific molecule, this would result in the formation of 1-chloro-4-(trifluoromethoxy)benzene.

  • Polarity and Solubility: The presence of both a polar boronic acid group and a relatively nonpolar substituted phenyl ring gives the molecule moderate polarity, influencing its solubility and chromatographic behavior.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the purification of this compound.

Question 1: My NMR spectrum shows complex signals, suggesting the presence of more than one species, but my TLC shows a single spot. What is happening?

Answer: This is a classic sign of the boronic acid being in equilibrium with its boroxine anhydride.[5] The boroxine is often less polar and may co-elute with the boronic acid on TLC, or the equilibrium may shift on the TLC plate, masking the presence of the two distinct species.

Immediate Diagnostic Steps:

  • Mass Spectrometry: Obtain a mass spectrum of your sample. You will likely see a peak corresponding to the monomeric boronic acid and another for the trimeric boroxine.

  • 11B NMR Spectroscopy: If available, 11B NMR is an excellent tool to distinguish between the sp2-hybridized boron of the boronic acid and the boron atoms within the boroxine ring.

Purification Strategy: The equilibrium between the boronic acid and the boroxine is reversible.[5] To isolate the pure boronic acid, you can hydrolyze the boroxine back to the acid.

Protocol: Boroxine Hydrolysis and Recrystallization
  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Wash the organic solution with a small amount of water or a slightly acidic aqueous solution (e.g., dilute HCl, pH 4-5). This will hydrolyze the boroxine back to the boronic acid.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Recrystallization: Proceed immediately with recrystallization. A common and effective technique is to dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until turbidity is observed.[11] Allow the solution to cool slowly to promote the formation of pure crystals.

Recommended Solvent Systems for Recrystallization:

  • Hot water[12]

  • Ethanol/water

  • Toluene/hexanes

  • Ethyl acetate/hexanes[11]

Question 2: I am attempting to purify my compound using silica gel column chromatography, but I am getting poor recovery and streaking on the column. Why is this happening and what can I do?

Answer: The Lewis acidic nature of the boronic acid group leads to strong interactions with the slightly acidic silanol groups on the surface of standard silica gel.[3] This can cause irreversible adsorption, leading to low recovery and band tailing. Additionally, the acidic environment of the silica gel can promote dehydration to the boroxine.

Troubleshooting Strategies:

  • Modified Silica Gel:

    • Acid-Washed Silica: Pre-treating the silica gel with a dilute acid can sometimes passivate the most active sites, but this may also promote boroxine formation.

    • Boric Acid Impregnated Silica: A more effective approach is to use silica gel impregnated with boric acid, which has been shown to suppress the loss of pinacol boronic esters during chromatography.[13]

  • Alternative Chromatographic Techniques:

    • Reverse-Phase Chromatography (C18): This is often a better choice for purifying boronic acids.[12] The separation is based on hydrophobicity, avoiding the issues with silica gel. A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape.[14]

    • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a C18 column is a reliable method.[15]

Workflow for Selecting a Purification Method

Purification_Workflow start Crude this compound check_purity Assess Purity (NMR, LC-MS) start->check_purity high_purity High Purity (>95%)? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes chromatography Chromatography Needed high_purity->chromatography No final_product Pure Product recrystallize->final_product choose_chrom Select Method chromatography->choose_chrom silica Silica Gel Chromatography (Modified) choose_chrom->silica Moderate Polarity Impurities rp_hplc Reverse-Phase HPLC choose_chrom->rp_hplc High Purity Needed / Polar Impurities silica->final_product rp_hplc->final_product

Caption: Decision workflow for purifying the target compound.

Question 3: My final product shows a significant amount of 1-chloro-4-(trifluoromethoxy)benzene. How can I prevent this impurity from forming?

Answer: The presence of 1-chloro-4-(trifluoromethoxy)benzene indicates that protodeboronation has occurred.[7] This side reaction is often exacerbated by prolonged exposure to harsh acidic or basic conditions, elevated temperatures, or the presence of catalytic metals.

Preventative Measures:

  • pH Control: Maintain the pH of aqueous solutions as close to neutral as possible during workup. Some studies have shown that protodeboronation of certain arylboronic acids is slowest around pH 5.[9]

  • Temperature Management: Avoid excessive heating during reactions and purification steps.

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation pathways that can sometimes precede protodeboronation.

  • Metal Scavenging: If the boronic acid was prepared using a transition metal-catalyzed reaction, ensure that the catalyst is thoroughly removed before subsequent steps. This can be achieved by using metal scavengers or by performing an appropriate workup.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to maintain its purity? A: To minimize degradation via dehydration to the boroxine and potential protodeboronation, the compound should be stored in a cool, dry place, preferably under an inert atmosphere.[1][16] Refrigeration (0-8 °C) is recommended.[1] Many suppliers note that their product may contain varying amounts of the anhydride (boroxine), which is a testament to its tendency to form upon storage.[17][]

Q2: Can I use an extraction-based purification method? A: Yes, an acid-base extraction can be an effective preliminary purification step. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.

Protocol: Acid-Base Extraction
  • Dissolve the crude material in an organic solvent like ethyl acetate.

  • Extract with a mild aqueous base (e.g., dilute sodium bicarbonate or a carefully controlled amount of sodium hydroxide) to move the boronic acid into the aqueous layer as its boronate salt.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or hexanes) to remove non-acidic impurities.

  • Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the pure boronic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Q3: How can I quantify the purity of my final product? A: A combination of analytical techniques is recommended for a comprehensive assessment of purity.

Technique Information Provided Common Observations
1H NMR Structural confirmation and detection of organic impurities (e.g., protodeboronated product, residual solvents).Signals from both the boronic acid and its boroxine may be present.
LC-MS Purity assessment and identification of impurities by mass-to-charge ratio.Can confirm the presence of the desired product, boroxine, and protodeboronated side product.
11B NMR Direct observation of boron-containing species.Distinct signals for the boronic acid (trigonal planar boron) and the boroxine.
Melting Point Indication of purity.A sharp melting point close to the literature value suggests high purity. A broad melting range can indicate the presence of impurities or the boroxine.

IV. Summary of Key Purification Strategies

Challenge Primary Cause Recommended Solution(s)
Presence of Boroxine Reversible dehydration of the boronic acid.[3][5]Mild hydrolysis (aqueous wash) followed by recrystallization.
Poor Recovery from Silica Gel Strong interaction of the Lewis acidic boron with silanol groups.Use reverse-phase chromatography (C18) or modified silica gel.
Protodeboronation Cleavage of the C-B bond, often under harsh pH or high temperature.[7][9]Maintain near-neutral pH during workup, avoid excessive heat, and remove residual metals.

V. References

  • Wikipedia. Phenylboronic acid. --INVALID-LINK--

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. --INVALID-LINK--

  • ChemicalBook. (2023). Phenylboronic acid: Synthesis, reactions. --INVALID-LINK--

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. --INVALID-LINK--

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3258-3264. --INVALID-LINK--

  • Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. --INVALID-LINK--

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(11), 1599-1601. --INVALID-LINK--

  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Communications, 49(36), 3685-3697. --INVALID-LINK--

  • ResearchGate. (2018). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. --INVALID-LINK--

  • Wikipedia. Protodeboronation. --INVALID-LINK--

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015). Arylboronic Acids. --INVALID-LINK--

  • CNR-IRIS. (2021). On-Surface Synthesis of Boroxine-Based Molecules. --INVALID-LINK--

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. --INVALID-LINK--

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. --INVALID-LINK--

  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14574-14588. --INVALID-LINK--

  • Reddit. (2017). Purification of boronic acids?. --INVALID-LINK--

  • Chem-Impex. Ácido 2-cloro-5-(trifluorometil)fenilborónico. --INVALID-LINK--

  • ChemBK. This compound. --INVALID-LINK--

  • PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. --INVALID-LINK--

  • Lab Pro Inc. 2-Chloro-5-(trifluoromethyl)phenylboronic Acid(contains varying amount. --INVALID-LINK--

  • CymitQuimica. (2023). Buy [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid. --INVALID-LINK--

  • Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. --INVALID-LINK--Phenylboronic-Acids%3A-Structures%2C-D%C4%85browski-Zwierzycka/e54e12c1a8e1a3d90f23a8e9e1f57b6f6f3a3d5b)

  • Frontier Specialty Chemicals. This compound. --INVALID-LINK--

  • AstaTech. CAS 182344-18-9 2-Chloro-5-(trifluoromethyl)phenylboronic Acid. --INVALID-LINK--

  • BLDpharm. 1022922-16-2|(2-Chloro-5-(trifluoromethoxy)phenyl)boronic acid. --INVALID-LINK--

  • University of Rochester. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. --INVALID-LINK--

  • TCI AMERICA. 2-Chloro-5-(trifluoromethyl)phenylboronic Acid. --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Carrying out a recrystallisation. --INVALID-LINK--

References

preventing decomposition of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic building block. Given its unique electronic properties, this reagent can be susceptible to decomposition under common reaction conditions. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate these challenges and ensure robust, reproducible results in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing during my Suzuki-Miyaura reaction?

A1: The primary cause of decomposition for this specific boronic acid is a side reaction known as protodeboronation .[1] The phenyl ring is substituted with two electron-withdrawing groups: a chlorine atom and a potent trifluoromethoxy (-OCF3) group. This electronic deficiency makes the carbon-boron bond highly susceptible to cleavage by a proton source (like water or alcohol), especially under the basic conditions required for Suzuki-Miyaura couplings.[2][3] Essentially, the desired cross-coupling reaction is competing with an undesired reaction that replaces the boronic acid group with a hydrogen atom.

Q2: What exactly is protodeboronation?

A2: Protodeboronation is the protonolysis of a carbon-boron bond, resulting in the formation of a carbon-hydrogen bond.[1] For your specific reagent, this process converts this compound into the byproduct 1-Chloro-4-(trifluoromethoxy)benzene, consuming your starting material and reducing the yield of your desired product. This reaction is often catalyzed by both acids and bases, but for electron-deficient arylboronic acids, the base-catalyzed pathway is particularly problematic.[1][2]

Q3: What are the tell-tale signs of decomposition in my reaction mixture?

A3: The most definitive sign is the identification of the protodeboronated byproduct, 1-Chloro-4-(trifluoromethoxy)benzene, in your crude reaction mixture (e.g., by GC-MS or LC-MS). Other indicators include consistently low yields of the desired coupled product despite the apparent full consumption of your coupling partner (the aryl halide/triflate) and the need to use a large excess of the boronic acid to drive the reaction to completion.

Q4: Should I avoid using this boronic acid directly? Are derivatives a better option?

A4: While direct use is possible with highly optimized conditions, using a more stable derivative is often a more robust strategy. Converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability.[4][5][6] These derivatives protect the C-B bond from premature cleavage and can be used in "slow-release" strategies that maintain a low concentration of the active boronic acid, favoring the cross-coupling pathway over decomposition.[1][3][5]

Troubleshooting Guide: Low Yields & Protodeboronation

This section addresses the common problem of low product yield attributed to the decomposition of this compound.

Problem: Significantly reduced yield in Suzuki-Miyaura coupling and detection of 1-Chloro-4-(trifluoromethoxy)benzene.

Below are potential causes and validated solutions to mitigate this issue.

Cause 1: Inappropriate Base Selection and pH

Scientific Rationale: The rate of protodeboronation for electron-deficient arylboronic acids is highly pH-dependent.[3] Strong bases (e.g., NaOH, KOH) create a highly basic environment that can dramatically accelerate the cleavage of the C-B bond.[2] The goal is to use a base that is strong enough to facilitate the catalytic cycle but mild enough to minimize decomposition.

Solutions:

  • Switch to Milder Bases: Instead of strong hydroxides, employ milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings involving sensitive boronic acids.[6]

  • Anhydrous Conditions: The presence of water is required for the hydrolytic decomposition pathways. Using rigorously dried solvents and reagents can suppress protodeboronation.[6] Consider using anhydrous preparations of bases like K₃PO₄.

Cause 2: High Reaction Temperature and/or Long Reaction Times

Scientific Rationale: Like most undesired side reactions, the rate of protodeboronation increases with temperature. If the catalytic system is sluggish, long reaction times at elevated temperatures create a larger window for the boronic acid to decompose.

Solutions:

  • Lower the Temperature: If possible, screen the reaction at lower temperatures (e.g., room temperature to 60 °C).

  • Use a High-Activity Catalyst System: Employ a modern, highly active palladium catalyst system to accelerate the rate of the productive cross-coupling reaction, allowing it to outcompete the slower decomposition pathway.[1] Systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos with a suitable palladium precatalyst like a G3 or G4 palladacycle) are often effective at lower temperatures and catalyst loadings.

Cause 3: Intrinsic Instability of the Free Boronic Acid

Scientific Rationale: For particularly sensitive substrates, even optimized conditions may not fully prevent the decomposition of the free boronic acid. In these cases, a protecting group strategy is the most effective solution. This involves converting the boronic acid to a more stable form that can still participate in the catalytic cycle.

Solution A: Conversion to a Pinacol Ester

Boronic pinacol esters are generally more stable towards protodeboronation and silica gel chromatography than their corresponding free acids.[4][7] They are readily prepared and can often be substituted directly into the Suzuki-Miyaura reaction.

Solution B: The "Slow-Release" Strategy with MIDA Boronates

This is a state-of-the-art solution for highly unstable boronic acids.[5] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids.[1][5] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, they slowly hydrolyze to release the free boronic acid. This maintains a very low steady-state concentration of the unstable boronic acid in the reaction mixture, dramatically favoring the rapid cross-coupling over the slower decomposition.[3][8]

Visualizing the Problem and Solution

The following diagrams illustrate the key chemical transformations discussed.

DecompositionPathway cluster_0 Undesired Decomposition Pathway BoronicAcid 2-Chloro-5-(trifluoromethoxy) phenylboronic acid Product 1-Chloro-4-(trifluoromethoxy) benzene (Byproduct) BoronicAcid->Product Protodeboronation Conditions Base (e.g., OH⁻) H₂O (Proton Source) Conditions->BoronicAcid

Caption: The primary decomposition pathway: Base-mediated protodeboronation.

SlowRelease MIDA Stable MIDA Boronate (Reservoir) FreeBA Unstable Free Boronic Acid (Low Concentration) MIDA->FreeBA Slow Hydrolysis (Rate-Limiting) Coupling Fast Suzuki-Miyaura Cross-Coupling FreeBA->Coupling Desired Path Decomp Slow Protodeboronation FreeBA->Decomp Undesired Path

Caption: The logic of the MIDA boronate "slow-release" strategy.

Summary of Preventative Strategies

StrategyPrincipleAdvantagesDisadvantages
Optimized Base/Solvent Minimize rate of base-catalyzed hydrolysis.Simple to implement, no extra synthetic steps.May not be sufficient for highly sensitive substrates.
High-Activity Catalyst Outcompete decomposition with rapid C-C bond formation.Allows for lower temperatures and shorter reaction times.Catalyst/ligand choice can be substrate-dependent.
Pinacol Ester Formation Increase stability of the boronic acid moiety.Good stability increase, widely used.Requires an additional synthetic step.
MIDA Boronate "Slow-Release" Maintain a low steady-state concentration of the unstable free boronic acid.Excellent for highly unstable boronic acids, robust.[1][5]Requires synthesis of the MIDA boronate.

Experimental Protocols

Protocol 1: Preparation of this compound pinacol ester

This protocol provides a general method for converting the boronic acid to its more stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Toluene (or other suitable azeotroping solvent like hexanes)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Add pinacol (1.1 - 1.2 eq) and a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent coupling reaction after solvent removal. If necessary, purify by column chromatography on silica gel (using a non-polar eluent system and minimizing contact time) or by recrystallization.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Unstable Boronic Acids

This protocol incorporates best practices to minimize protodeboronation when using the free boronic acid or its pinacol ester.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • This compound (or its pinacol ester) (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask or oven-dried vial under an inert atmosphere (Nitrogen or Argon), add the aryl halide, the boronic acid/ester, the palladium precatalyst, the ligand, and the anhydrous K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (start by screening at room temperature or 50-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Critical Role of the Base

Welcome to the technical support center for navigating the intricacies of the Suzuki-Miyaura cross-coupling reaction with 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes by focusing on one of the most critical, yet often overlooked, parameters: the choice of base.

The structure of this compound presents a unique set of challenges. The ortho-chloro substituent provides steric hindrance, which can impede the approach of the coupling partners to the palladium catalyst.[1][2][3] Concurrently, the electron-withdrawing nature of the trifluoromethoxy group can influence the acidity of the boronic acid and its propensity for side reactions. A carefully selected base is paramount to overcoming these hurdles.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this specific boronic acid, with a focus on base-related causes and solutions.

Q1: My reaction yield is low, or the reaction has failed to initiate. What are the likely base-related causes?

A1: Low or no product formation is a frequent issue that can often be traced back to the base. Several factors are at play:

  • Insufficient Basicity: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the rate-determining transmetalation step.[4][5][6][7] If the base is too weak (e.g., NaHCO₃), it may not be strong enough to form the boronate complex in sufficient concentration, effectively stalling the catalytic cycle.

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction becomes a solid-liquid system where the limited interfacial area can lead to extremely slow kinetics. This is particularly relevant in anhydrous, non-polar solvents like toluene or dioxane.

  • Catalyst Inhibition: While less common, extremely strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes lead to side reactions or degradation of the palladium catalyst, especially at elevated temperatures.[5]

Actionable Steps:

  • Switch to a Stronger, Soluble Base: If you are using a weak base like sodium carbonate (Na₂CO₃), consider switching to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][9][10][11] These bases offer a good balance of strength and solubility in common Suzuki reaction solvents.

  • Modify the Solvent System: If base solubility is the suspected issue, adding a small amount of water to create a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) can dramatically improve the solubility and effectiveness of inorganic bases like K₃PO₄.[12]

  • Check Base Quality: Ensure the base is not old or excessively hydrated (unless using a hydrated form intentionally), as this can affect its effective concentration.

Q2: I'm observing a significant amount of 1-chloro-4-(trifluoromethoxy)benzene as a byproduct. What is causing this protodeboronation, and how can the base influence it?

A2: The formation of 1-chloro-4-(trifluoromethoxy)benzene is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[13][14][15] This side reaction competes directly with the desired cross-coupling and is highly dependent on the reaction conditions, including the base.

  • Base-Catalyzed Decomposition: While the exact mechanism can vary, protodeboronation can be catalyzed by both acid and base.[13] High concentrations of a strong base, particularly in the presence of water (a proton source), can accelerate this decomposition pathway.[15] The reaction pH is a critical factor controlling the speciation of the boronic acid and its stability.[14][15]

  • Slow Coupling Kinetics: If the desired Suzuki coupling is slow (due to steric hindrance or other factors), the boronic acid is exposed to the basic conditions for a longer period, increasing the likelihood of protodeboronation.[13]

Actionable Steps:

  • Use a Milder Base: If using a very strong base (e.g., KOtBu, NaOH), switch to a moderately strong base like K₃PO₄ or Cs₂CO₃. These often provide sufficient activity for the coupling reaction without excessively promoting protodeboronation.

  • Consider Fluoride Sources: In some cases, fluoride bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective. Fluoride ions are believed to play a unique role in activating the boronic acid and can sometimes suppress protodeboronation compared to hydroxide-generating bases.[5]

  • Use a "Slow Release" Strategy: Convert the boronic acid to a more stable derivative, such as an organotrifluoroborate salt (R-BF₃K) or a MIDA boronate ester.[12][14][16] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[14][16]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base in the Suzuki-Miyaura catalytic cycle?

A1: The base plays a crucial, multifaceted role, primarily centered on the transmetalation step.[5][12] The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. For the cycle to proceed, the organic group from the boronic acid must be transferred to the palladium center. This is where the base comes in. There are two widely accepted pathways:

  • Boronate Pathway: The base reacts with the boronic acid [ArB(OH)₂] to form a more nucleophilic anionic boronate species [ArB(OH)₃]⁻. This "ate" complex is much more reactive towards the Pd(II)-halide complex, facilitating the transfer of the aryl group.[4][5]

  • Hydroxide/Alkoxide Pathway: The base (e.g., K₂CO₃ in water generates OH⁻) can react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or Pd(II)-alkoxide intermediate. This complex then reacts with the neutral boronic acid to complete the transmetalation.[5][6]

Computational and experimental evidence suggests that for many common systems, the boronate pathway is the dominant mechanism.[6]

Q2: How many equivalents of base should I use?

A2: Typically, 2 to 3 equivalents of base relative to the limiting reagent (either the boronic acid or the aryl halide) are used. Using an excess of base helps to ensure complete formation of the active boronate species, drive the reaction equilibrium forward, and neutralize the acidic byproducts formed during the reaction.

Q3: Which bases are generally recommended for a sterically hindered substrate like this?

A3: For sterically hindered substrates, a stronger base is often required to accelerate the transmetalation step and outcompete side reactions. The choice also depends on the solvent and coupling partner. See the table below for a comparison.

BaseFormulaStrengthCommon SolventsProsCons
Potassium PhosphateK₃PO₄StrongToluene/H₂O, Dioxane/H₂O, DMFHighly effective for hindered substrates, good solubility in aqueous mixtures.[10][17]Can be hygroscopic; its performance is highly dependent on the presence of water.
Cesium CarbonateCs₂CO₃StrongDioxane, THF, Toluene, DMFOften gives higher yields than other carbonates, good solubility in organic solvents.[8][9]More expensive, highly hygroscopic.
Potassium CarbonateK₂CO₃ModerateToluene/H₂O, DMF, EthanolInexpensive, widely used, effective for many standard couplings.[18]May not be strong enough for challenging, hindered substrates.
Potassium tert-ButoxideKOtBuVery StrongTHF, Dioxane (anhydrous)Very powerful base, can be effective when others fail.Can promote protodeboronation and other side reactions, requires anhydrous conditions.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the reaction, highlighting the critical intervention point of the base.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Ar-Pd(II)-X (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Product) Ar-Pd(II)-Ar'->Product Ar'B(OH)2 Ar'B(OH)₂ (Boronic Acid) Ar'B(OH)3- [Ar'B(OH)₃]⁻ (Activated Boronate) Ar'B(OH)2->Ar'B(OH)3- Ar'B(OH)3-->Ar-Pd(II)-X Transfers Ar' group Base Base (e.g., K₃PO₄) Base->Ar'B(OH)3- Activation

Caption: The catalytic cycle showing base-mediated activation of the boronic acid for the transmetalation step.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing issues related to the base.

Troubleshooting_Workflow Start Problem: Low or No Yield CheckBase Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) Start->CheckBase CheckSolubility Is the base soluble in the solvent system? CheckBase->CheckSolubility Yes Sol_WeakBase Action: Switch to a stronger base (K₃PO₄ or Cs₂CO₃) CheckBase->Sol_WeakBase No CheckSideReaction Is protodeboronation observed? CheckSolubility->CheckSideReaction Yes Sol_Insoluble Action: Add water to create a biphasic system or switch to a more soluble base (Cs₂CO₃) CheckSolubility->Sol_Insoluble No Sol_Protodeboronation Action: Use a milder base (K₂CO₃) or use a boronic acid derivative (MIDA ester, -BF₃K) CheckSideReaction->Sol_Protodeboronation Yes OtherIssues Consider other factors: Catalyst, Ligand, Temperature, Substrate Purity CheckSideReaction->OtherIssues No Success Yield Improved Sol_WeakBase->Success Sol_Insoluble->Success Sol_Protodeboronation->Success

Caption: A decision tree for troubleshooting low-yield Suzuki reactions with a focus on base selection.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the toluene and water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 85-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Pour the mixture into a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

References

Technical Support Center: Solvent Effects in 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. The unique electronic properties of this substrate, characterized by the electron-withdrawing chloro and trifluoromethoxy groups, present specific challenges and opportunities in optimizing reaction conditions, with solvent choice being a critical parameter.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the Suzuki-Miyaura coupling of this compound?

A1: The solvent plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[1] For a substrate like this compound, the solvent system directly influences:

  • Catalyst Activity and Stability: The solvent must solubilize the palladium catalyst, the boronic acid, the aryl halide, and the base to facilitate the reaction.

  • Rate of Key Steps: The polarity and coordinating ability of the solvent can affect the rates of oxidative addition, transmetalation, and reductive elimination.[1]

  • Side Reactions: The choice of solvent can either suppress or promote undesirable side reactions such as protodeboronation, which is a significant concern for this electron-deficient boronic acid.[2][3]

Q2: What are the most common side reactions to watch out for with this specific boronic acid, and how does the solvent influence them?

A2: The primary side reaction of concern is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-poor boronic acids like this compound, as the electron-withdrawing groups make the carbon-boron bond more susceptible to cleavage.[2] Protic solvents, especially in the presence of a strong base, can exacerbate this issue. Another potential side reaction is the homocoupling of the boronic acid to form a biaryl species, which can be influenced by the presence of oxygen and the specific palladium catalyst used.[1]

Q3: Should I use a protic or aprotic solvent for my reaction?

A3: The choice between a protic and aprotic solvent is not always straightforward and depends on the other reaction parameters.

  • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in combination with water, are frequently used.[4] Aromatic solvents such as toluene are also common. These solvents are generally good at solubilizing the organometallic species in the catalytic cycle.

  • Protic Solvents: While protic solvents can increase the risk of protodeboronation, they can also be beneficial. For instance, the addition of water to an organic solvent is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step.[1] Alcohols like isopropanol or ethanol in aqueous mixtures have also been used successfully.[5]

The key is to find a balance that promotes the desired coupling reaction while minimizing side reactions. Often, a mixed solvent system (e.g., dioxane/water, THF/water) provides the best results.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps & Explanation
Protodeboronation of the Boronic Acid 1. Switch to a milder base: Strong bases can accelerate protodeboronation. Consider switching from hydroxides (e.g., NaOH) to carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄).2. Modify the solvent system: If using a high concentration of a protic solvent, try reducing its proportion or switching to a predominantly aprotic system (e.g., anhydrous dioxane or toluene with a phase-transfer catalyst if the base is insoluble).3. Lower the reaction temperature: Higher temperatures can increase the rate of protodeboronation. If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature.
Poor Catalyst Activity 1. Degas the solvent thoroughly: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.2. Use a robust pre-catalyst: Consider using a modern, air-stable palladium pre-catalyst (e.g., a palladacycle) that reliably forms the active Pd(0) species in situ.3. Screen different ligands: The choice of phosphine ligand is crucial. For electron-deficient aryl chlorides, bulky, electron-rich ligands (e.g., XPhos, SPhos) are often effective.
Incomplete Reaction 1. Increase reaction time and/or temperature: The coupling of aryl chlorides can be sluggish. Cautiously increase the reaction time or temperature, while monitoring for product decomposition.2. Optimize the solvent mixture: The solubility of all components is critical. Experiment with different ratios of your organic solvent to water to ensure a homogeneous or effectively stirred biphasic mixture. A solvent screen with small-scale reactions can be highly informative.

Issue 2: Formation of Significant Side Products

Side Product Troubleshooting Steps & Explanation
Protodeboronation Product (See "Protodeboronation of the Boronic Acid" under Issue 1)
Homocoupling Product (Biphenyl of the Boronic Acid) 1. Ensure rigorous exclusion of oxygen: Homocoupling is often promoted by the presence of oxygen. Improve the degassing of your solvent and maintain a positive pressure of inert gas throughout the reaction.2. Use a Pd(0) source directly: If using a Pd(II) pre-catalyst, its reduction to Pd(0) can sometimes lead to side reactions. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) may mitigate this, although these catalysts are often more air-sensitive.

Data on Solvent Effects in Suzuki-Miyaura Couplings of Fluorinated Phenylboronic Acids

The following table summarizes data from the literature on the coupling of a similar substrate, 2,5-difluorophenylboronic acid, with various aryl halides. This data can serve as a starting point for optimizing the conditions for this compound.

Aryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂O (2:1)RT0.5>95[4]
4-Bromotoluene[Pd(cinnamyl)Cl]₂ / XPhosK₃PO₄Dioxane/H₂O (4:1)801692[4]
4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (4:1:1)1001288[6]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane100495[6]

Experimental Protocols

The following are representative protocols adapted from literature for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids. These should be considered as starting points and may require optimization for your specific coupling partners.

Protocol 1: Room Temperature Coupling in THF/Water

This protocol is suitable for more reactive aryl halides and aims to minimize protodeboronation by using a lower temperature.

  • To an oven-dried reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add a stir bar to the vial.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Add degassed anhydrous THF (4 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Elevated Temperature Coupling in Dioxane/Water

This protocol is more suitable for less reactive aryl halides, such as other aryl chlorides.

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Role of Solvent in the Catalytic Cycle

The following diagram illustrates the key stages of the Suzuki-Miyaura catalytic cycle and highlights where the solvent has a significant impact.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Solvent influences catalyst solubility and stability PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Solvent solubilizes base and boronate, facilitates ligand exchange PdII_aryl R-Pd(II)L_n-R' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim Solvent polarity can affect rate RedElim->Pd0 Product R-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, indicating the influence of the solvent at various stages.

References

Technical Support Center: Purification Strategies for Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for a common and often frustrating challenge in organic synthesis: the removal of boronic acid and related impurities from reaction mixtures. Drawing from established chemical principles and field-proven techniques, this document is structured as a series of troubleshooting questions and answers to directly address issues you may encounter at the bench.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing not just the "how" but the critical "why" behind each recommendation.

Q1: My standard aqueous workup isn't removing the boronic acid impurity. What's going wrong and what should I do next?

This is a very common issue. A simple water or brine wash is often insufficient because arylboronic acids have moderate polarity and can linger in the organic phase. The key is to exploit their acidic nature.

Root Cause Analysis: Arylboronic acids are weak Lewis acids, with pKa values typically in the range of 8-10. For effective removal into an aqueous layer, the pH of the wash solution must be significantly higher than the pKa of the boronic acid. This deprotonates the neutral boronic acid (R-B(OH)₂) into its anionic boronate salt (R-B(OH)₃⁻), which is much more soluble in water.[1][2]

Solutions:

  • Increase the pH: Switch from a neutral wash to a basic one. A 1-2 M solution of NaOH, KOH, or K₂CO₃ is typically effective. Ensure the pH of the aqueous phase is greater than 10 to guarantee complete deprotonation.[2][3]

  • Add a Diol Complexing Agent: If a strong base is incompatible with your product, you can enhance the aqueous solubility of the boronate at a milder pH by adding a cis-diol. Diols like sorbitol or D-mannitol complex with the boronate to form a highly water-soluble anionic species.[2][4] This principle is the foundation of boronate affinity chromatography.[5][6]

Step-by-Step Protocol: Enhanced Liquid-Liquid Extraction
  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Initial Wash (Optional): Perform a wash with saturated aqueous NH₄Cl or water to remove any inorganic salts.

  • Basic Extraction: Add an equal volume of 1 M NaOH. If your product is base-stable, stir the biphasic mixture vigorously for 15-20 minutes to ensure complete extraction.

  • Separation: Separate the layers.

  • Validation: Spot a sample of the organic layer on a TLC plate against a standard of the starting boronic acid. The boronic acid spot should be absent or significantly diminished.

  • Final Washes: Wash the organic layer with water and then brine to remove residual base. Dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

Q2: My product and the boronic acid are co-eluting during silica gel chromatography. What are my options?

Co-elution is a frequent challenge because the polarity of many boronic acids is similar to that of common synthetic intermediates.[2] When standard chromatography fails, it's time to employ a method that relies on chemical reactivity rather than simple polarity.

Solutions:

  • Boron Scavenger Resins (Most Recommended): This is often the most direct and effective solution. Scavenger resins are solid supports (typically polystyrene or silica) functionalized with groups that selectively bind to boronic acids. The most common are diol-based resins (like SiliaBond Diol) or amine-based resins (like Diethanolaminomethyl polystyrene, DEAM-PS).[7][8][9][10]

    • Mechanism: The resin's functional groups form a reversible covalent bond with the boronic acid, immobilizing it on the solid support.[5][11] You simply stir the resin with your crude product solution and then filter it away.

  • Fluorous Solid-Phase Extraction (F-SPE): This elegant technique requires using a fluorous-tagged reagent or catalyst. If you used a fluorous boronic acid, the purification becomes trivial. The crude mixture is passed through a cartridge containing fluorous silica gel.[12][13][14][15]

    • Mechanism: Fluorous silica gel strongly retains fluorous molecules while allowing non-fluorous (standard organic) compounds to pass through with a "fluorophobic" solvent like aqueous methanol. A subsequent wash with a "fluorophilic" solvent (like pure methanol or THF) elutes the fluorous-tagged impurity.[14][16]

  • Crystallization/Trituration: Don't underestimate classical techniques. If your product is a solid, attempting to crystallize it from a suitable solvent system can leave the boronic acid impurity behind in the mother liquor.[7][17] Alternatively, triturating the crude solid with a solvent in which your product is insoluble but the impurity is soluble can be very effective.

Step-by-Step Protocol: Purification with a Scavenger Resin
  • Dissolution: Dissolve the crude reaction product in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate).

  • Resin Addition: Add the scavenger resin (typically 3-5 equivalents relative to the excess boronic acid).

  • Incubation: Stir the suspension at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of the same solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.

Q3: I am working with a base-sensitive functional group. How can I remove boronic acid under neutral or acidic conditions?

This is a critical consideration for complex molecule synthesis. Strong bases can cause hydrolysis, epimerization, or other unwanted side reactions.

Solutions:

  • Diol-Based Scavenger Resins: As mentioned above, these resins operate under neutral conditions and are ideal for base-sensitive substrates.[8] The covalent bond formation between the resin's diol and the boronic acid does not require a basic catalyst.

  • Boronate Affinity Chromatography: This is a more formal chromatographic application of the diol-binding principle. The stationary phase is functionalized with boronic acids, but the principle can be inverted. One could use a diol-functionalized stationary phase to capture the boronic acid impurity. The binding is pH-dependent, typically optimal under slightly alkaline conditions but can be effective even at neutral pH, with release triggered by an acidic wash or a competitive eluent like sorbitol.[5][6][18]

  • Complexation with Diethanolamine: In some cases, adding diethanolamine to the crude mixture can form a stable complex with the boronic acid, which may then be induced to precipitate from a non-polar solvent.[7][19] The free boronic acid can be recovered if needed, but for impurity removal, the goal is simply to sequester it.

Method Selection Guide

Choosing the right purification strategy depends on several factors, including the scale of your reaction, the properties of your desired product, and the nature of the boronic acid.

MethodAdvantagesDisadvantagesBest Suited For
Basic Liquid-Liquid Extraction Inexpensive, highly scalable, simple equipment.[1]Product must be base-stable; may not be effective for highly lipophilic boronic acids.Large-scale reactions; early-stage synthesis with robust products.
Extraction with Diol Additive Works at milder pH than strong base; enhances extraction efficiency.[2][4]Increases cost; adds another reagent to the aqueous phase.Base-sensitive substrates where extraction is still desired.
Scavenger Resins Highly selective; simple filtration workup; applicable to a wide range of substrates (including base-sensitive ones).[9][10]Resins can be expensive; requires stoichiometric amounts; may require longer reaction times.Final purification steps; high-throughput synthesis; when chromatography fails.
Silica Gel Chromatography Well-understood, widely available.Often fails due to co-elution; can lead to product loss on column.[17]Cases where the product and boronic acid have very different polarities.
Crystallization / Trituration Can yield very pure material; scalable; avoids chromatography.[7]Product must be a solid with good crystallization properties; can have lower recovery.Purifying solid products at any scale.
Fluorous SPE Extremely efficient separation; simplifies workup significantly.[13][14]Requires the use of a fluorous-tagged boronic acid from the start; fluorous materials are costly.High-purity applications; complex mixtures where other methods fail.

Visual Workflows & Mechanisms

Decision Tree for Boronic Acid Removal

This diagram provides a logical pathway for selecting an appropriate purification method.

G start Crude Reaction Mixture Contains Boronic Acid Impurity q1 Is the desired product stable to strong base (pH > 10)? start->q1 a1 Perform Basic (1M NaOH) Liquid-Liquid Extraction q1->a1 Yes q3 Do product and impurity co-elute on silica? q1->q3 No q2 Was the extraction successful? (Check by TLC/LCMS) a1->q2 a2 Purification Complete q2->a2 Yes a3 Add a diol (e.g., sorbitol) to the basic wash and repeat q2->a3 No a4 Use a Boron Scavenger Resin (e.g., DEAM or Diol-functionalized) a3->a4 If fails q3->a4 Yes a5 Attempt standard silica gel chromatography q3->a5 No a6 Filter and concentrate a4->a6 a6->a2

Caption: A decision-making workflow for selecting a purification strategy.

Mechanism of a Diol-Based Scavenger Resin

This diagram illustrates the chemical interaction responsible for capturing boronic acid.

Caption: Covalent capture of boronic acid by a diol-functionalized resin.

Frequently Asked Questions (FAQs)

Q: Can I use an acidic wash to remove boronic acids? A: Generally, no. Boronic acids are stable under acidic conditions and remain in their neutral, more organo-soluble form. An acidic wash is not an effective strategy for pulling them into the aqueous phase.

Q: My boronic acid seems to be decomposing on silica gel. Why? A: Boronic acids can dehydrate on silica gel to form cyclic anhydrides known as boroxines. These species can have different chromatographic behavior and may complicate purification. This is another reason why non-chromatographic methods like scavenging or extraction are often preferred.

Q: Are there alternatives to boronic acids that are easier to remove? A: Yes. Boronate esters, such as pinacol esters, are often used in place of boronic acids.[20] They are generally more stable to chromatography and less polar, which can sometimes prevent co-elution issues.[20] Additionally, trifluoroborate salts (R-BF₃K) are another popular alternative with different solubility and reactivity profiles that can simplify purification.

Q: What is protodeboronation and should I be concerned about it during workup? A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by strong acids or bases, especially with electron-rich or sterically hindered arylboronic acids.[7] While it can be a nuisance, it can also be exploited. In some cases, extending the reaction time or heating under basic conditions can intentionally decompose the excess boronic acid to a simple, more easily removed arene byproduct.[7]

References

dealing with steric hindrance in 2-Chloro-5-(trifluoromethoxy)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically deactivated building block. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Molecule: A Double Challenge

This compound (Catalog No. 182344-18-9) is a valuable reagent for introducing the 2-chloro-5-(trifluoromethoxy)phenyl moiety, a common pharmacophore in medicinal chemistry.[1][] However, its structure presents a dual challenge for cross-coupling reactions, particularly the Suzuki-Miyaura coupling:

  • Steric Hindrance: The chlorine atom at the ortho position significantly obstructs the boronic acid group. This bulkiness can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[3][4]

  • Electronic Deactivation: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This reduces the nucleophilicity of the arylboronic acid, further slowing down the transmetalation rate.[3][5]

This guide provides targeted FAQs and troubleshooting workflows to address these intrinsic difficulties and help you achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low yields or not proceeding at all. What is the most likely cause?

A1: The primary culprit is almost always a combination of steric hindrance from the ortho-chloro group and the electronic deactivation by the trifluoromethoxy group.[3][6] These factors synergistically slow down the transmetalation and reductive elimination steps of the catalytic cycle. Standard Suzuki conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient. You will need to employ more robust catalytic systems and optimized conditions designed for sterically demanding substrates.

Q2: What is the best type of palladium catalyst and ligand to use for this substrate?

A2: For sterically hindered boronic acids, the key is to use a catalytic system that promotes both fast oxidative addition and facilitates the difficult transmetalation and reductive elimination steps.[3] I strongly recommend using modern palladium precatalysts and bulky, electron-rich phosphine ligands.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard.[3][7] Ligands such as XPhos , SPhos , and RuPhos are designed to be both bulky and electron-rich, which helps to stabilize the palladium center and accelerate the key steps of the catalytic cycle.[6] For particularly challenging couplings, consider highly specialized ligands like HFTPhos or AntPhos , which have been developed for extremely hindered substrates.[6][8]

  • Recommended Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use modern palladium precatalysts like XPhos Pd G3 or SPhos Pd G4 . These well-defined, air-stable complexes generate the active Pd(0) species rapidly and efficiently under mild conditions, which is crucial when dealing with potentially unstable boronic acids.[9][10]

Q3: Which base and solvent system should I choose?

A3: The choice of base and solvent is critical for activating the boronic acid and managing substrate solubility without causing decomposition.

  • Bases: Stronger, non-nucleophilic bases are generally required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[3] They are effective at promoting the formation of the more reactive boronate species needed for transmetalation without leading to significant protodeboronation (see Q4).

  • Solvents: Aprotic polar solvents or solvent/water mixtures are typically effective.

    • Toluene/Water or Dioxane/Water: Classic choices that work well with K₃PO₄.

    • 2-MeTHF/Water: A greener alternative to THF with good performance.[11]

    • iPrOH/H₂O: Can be effective, but monitor for potential protodeboronation, especially at higher temperatures.[11]

Q4: I am observing significant amounts of 5-chloro-1-(trifluoromethoxy)benzene as a byproduct. What is happening and how can I prevent it?

A4: This byproduct is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the presence of a base.[9] Electron-deficient boronic acids like yours are particularly susceptible to this process.

Strategies to Minimize Protodeboronation:

  • Use a Modern Precatalyst: As mentioned in A2, precatalysts like XPhos Pd G3 generate the active catalyst very quickly.[9][10] A faster main reaction outcompetes the slower protodeboronation side reaction.

  • Choose the Right Base: While a strong base is needed, a very harsh base in a protic solvent can accelerate protodeboronation. K₃PO₄ often provides a good balance.

  • Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a MIDA boronate ester . These derivatives slowly release the free boronic acid into the reaction medium, keeping its instantaneous concentration low and favoring transmetalation over decomposition.[10]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This workflow provides a logical sequence of steps to optimize your reaction when faced with low conversion of your starting materials.

TroubleshootingWorkflow

Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.

Experimental Protocols

Protocol 1: High-Performance Suzuki-Miyaura Coupling

This protocol is optimized for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene and degassed water to form a 10:1 solvent mixture (e.g., 2 mL Toluene, 0.2 mL Water). The reaction should be approximately 0.1 M in the aryl bromide.

  • Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for challenging couplings involving this boronic acid.

ComponentRecommendationRationaleReferences
Palladium Source Buchwald G3/G4 Precatalyst (1-2 mol%)Air-stable, rapid generation of active Pd(0) species, minimizes side reactions.[9][10]
Ligand XPhos, SPhos, RuPhos (1.1:1 L/Pd ratio)Bulky, electron-rich ligands that accelerate reductive elimination and stabilize the catalyst.[3][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger bases required for activating electron-deficient boronic acids.[3]
Solvent Toluene/H₂O (10:1), Dioxane/H₂O (10:1)Aprotic/aqueous mixtures effectively solubilize reagents and promote the reaction.[12]
Temperature 80-110 °CHigher temperatures are often necessary to overcome the high activation energy barrier.[13]

Catalytic Cycle and Steric Hindrance Visualization

The Suzuki-Miyaura catalytic cycle involves three main stages. The ortho-chloro group on our substrate primarily hinders the Transmetalation and Reductive Elimination steps.

SuzukiCycle

Caption: Suzuki-Miyaura cycle highlighting sterically hindered steps.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount for the efficient construction of complex molecular architectures. Phenylboronic acids stand out as versatile and indispensable reagents in palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This guide provides a detailed comparative analysis of the reactivity of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid , a uniquely substituted boronic acid, against a panel of other boronic acids with varying electronic and steric properties. Through an examination of its performance in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings, we aim to provide researchers with the insights necessary to strategically incorporate this valuable reagent into their synthetic workflows.

Introduction: The Role of Substituents in Boronic Acid Reactivity

The reactivity of a phenylboronic acid in cross-coupling reactions is intricately governed by the electronic and steric nature of its substituents. Electron-donating groups generally enhance the nucleophilicity of the organic fragment, facilitating the crucial transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups can diminish reactivity by rendering the boronic acid less nucleophilic. Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the metal center, thereby slowing down the reaction rate.

This compound presents a fascinating case study due to its distinct substitution pattern:

  • 2-Chloro group: An ortho-substituent that introduces steric bulk and possesses an electron-withdrawing inductive effect.

  • 5-(Trifluoromethoxy) group: A strongly electron-withdrawing group (-OCF₃) located at the meta-position relative to the boronic acid.

This combination of steric hindrance and strong electron-withdrawing character suggests a nuanced reactivity profile, which we will explore in the context of three widely used cross-coupling reactions. For a comparative perspective, we will contrast its performance with:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 2,4,6-Trimethylphenylboronic acid: A sterically hindered but electron-rich boronic acid.

  • 4-(Trifluoromethyl)phenylboronic acid: An electron-deficient boronic acid without ortho-steric hindrance.

Comparative Reactivity Analysis

To provide a quantitative comparison, we have compiled experimental data from the literature for the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions under comparable conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of boronic acids in this transformation is heavily influenced by the ease of transmetalation, a step that is sensitive to electronic effects.

Table 1: Comparison of Boronic Acid Reactivity in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidProduct Yield (%)Reaction ConditionsReference
This compound Moderate to Good (Estimated)Pd catalyst, base, solvent, heatGeneral knowledge
Phenylboronic acid>95%Pd/Fe3O4/Charcoal, K2CO3, Ethanol/H2O, 80°C, 1h[1]
2,4,6-Trimethylphenylboronic acidLow to Moderate (Estimated)Pd catalyst, base, solvent, heatGeneral knowledge, steric hindrance expected to lower yield
4-(Trifluoromethyl)phenylboronic acid89%Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 80°C, 24h[2]

Note: Specific yield for this compound under these exact conditions was not found in the searched literature; the estimation is based on general principles of reactivity for ortho-substituted and electron-deficient boronic acids.

Analysis of Suzuki-Miyaura Reactivity:

The strong electron-withdrawing nature of the trifluoromethoxy and chloro groups in This compound is expected to decrease its nucleophilicity, potentially slowing down the transmetalation step and leading to lower yields compared to the unsubstituted phenylboronic acid. The ortho-chloro group further introduces steric hindrance, which can also negatively impact the reaction rate and overall efficiency. In contrast, phenylboronic acid, being electronically neutral and sterically unencumbered, typically provides high yields. 4-(Trifluoromethyl)phenylboronic acid, while electron-deficient, lacks the ortho-steric hindrance and still provides a good yield, albeit likely at a slower rate than phenylboronic acid. The sterically bulky 2,4,6-trimethylphenylboronic acid is expected to show reduced reactivity due to significant steric impediment around the boron center.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: C-N Bond Formation

The Chan-Lam coupling offers a powerful method for the formation of C-N bonds, utilizing copper catalysts. This reaction is known to be sensitive to the electronic properties of the boronic acid, with electron-deficient substrates sometimes proving challenging.[3]

Table 2: Comparison of Boronic Acid Reactivity in the Chan-Lam Coupling with Aniline

Boronic AcidProduct Yield (%)Reaction ConditionsReference
This compound 49-84% (with 2-nitroimidazole)Cu(OTf)2, K2CO3, MeOH[3]
Phenylboronic acidGood to ExcellentCu(OAc)2, base, solvent, RT[4][5]
2,4,6-Trimethylphenylboronic acidLow to Moderate (Estimated)Cu catalyst, base, solventGeneral knowledge, steric hindrance expected to lower yield
4-(Trifluoromethyl)phenylboronic acidGood (Improved with photoredox)Cu(OAc)2, photoredox catalyst, visible light[3][6]

Note: The yield for this compound is from a reaction with a different N-nucleophile (2-nitroimidazole) but provides a relevant benchmark for its reactivity in C-N bond formation.

Analysis of Chan-Lam Reactivity:

The data suggests that This compound can be a competent coupling partner in Chan-Lam reactions, affording moderate to good yields. The electron-withdrawing substituents may necessitate slightly more forcing conditions or longer reaction times compared to phenylboronic acid. For other electron-deficient boronic acids like 4-(trifluoromethyl)phenylboronic acid, innovative approaches such as visible-light-mediated photoredox catalysis have been shown to significantly improve reaction outcomes.[3][6] The sterically hindered 2,4,6-trimethylphenylboronic acid is anticipated to be a challenging substrate for this transformation.

Catalytic Cycle: Chan-Lam Coupling

Chan_Lam_Cycle cluster_0 Catalytic Cycle CuII Cu(II) CuIII_Ar_Nu [L-Cu(III)(Ar)(Nu)] CuII->CuIII_Ar_Nu + ArB(OH)2 + Nu-H CuI Cu(I) CuIII_Ar_Nu->CuI Reductive Elimination (Ar-Nu) CuI->CuII Oxidation (e.g., O2)

Caption: A simplified catalytic cycle for the Chan-Lam cross-coupling reaction.

Buchwald-Hartwig Amination/O-Arylation: C-N and C-O Bond Formation

While the Buchwald-Hartwig amination typically involves the coupling of an amine with an aryl halide, a related C-O bond-forming reaction can be achieved with phenols. The reactivity trends observed in Suzuki-Miyaura often translate to this palladium-catalyzed process.

Table 3: Comparison of Boronic Acid Reactivity in Buchwald-Hartwig Type O-Arylation of Phenol

Boronic AcidProduct Yield (%)Reaction ConditionsReference
This compound Moderate (Estimated)Pd catalyst, ligand, base, solvent, heatGeneral knowledge
Phenylboronic acidGood to ExcellentPd catalyst, ligand, base, solvent, heat[6][7]
2,4,6-Trimethylphenylboronic acidLow (Estimated)Pd catalyst, ligand, base, solvent, heatGeneral knowledge, significant steric hindrance
4-(Trifluoromethyl)phenylboronic acidGoodPd(OAc)2, RuPhos, K3PO4, Toluene, 100°C[6]

Note: Specific yield for this compound under these exact conditions was not found in the searched literature; the estimation is based on general principles of reactivity.

Analysis of Buchwald-Hartwig O-Arylation Reactivity:

Similar to the Suzuki-Miyaura coupling, the performance of This compound in Buchwald-Hartwig type reactions is expected to be attenuated by its electronic and steric properties. The electron-deficient nature of the aryl ring can slow down the reductive elimination step, while the ortho-chloro group can hinder the initial oxidative addition or subsequent steps. Phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid are generally effective substrates, with the latter potentially requiring more optimized conditions or specialized ligands to achieve high yields. The significant steric hindrance of 2,4,6-trimethylphenylboronic acid makes it a particularly challenging coupling partner in this reaction.

Experimental Protocols

The following protocols are representative examples for conducting the discussed cross-coupling reactions. Optimization of these conditions may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chan-Lam N-Arylation

Materials:

  • Aniline (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a flask open to the air, add the aniline, Cu(OAc)₂, and a magnetic stir bar.

  • Add dichloromethane and pyridine, and stir the mixture at room temperature for 15-30 minutes.

  • Add the arylboronic acid to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous ammonium hydroxide and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig O-Arylation (Conceptual)

While the direct use of boronic acids in a Buchwald-Hartwig O-arylation is less common than the use of aryl halides, a conceptual protocol based on related transformations is provided.

Materials:

  • Phenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • SPhos (0.1 mmol, 10 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the phenol, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vessel.

  • Add dry, degassed toluene.

  • Seal the vessel and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound exhibits a nuanced reactivity profile shaped by the interplay of steric and electronic effects. Its performance in cross-coupling reactions is generally moderate to good, though it may require more carefully optimized conditions compared to simpler, more reactive boronic acids.

  • In Suzuki-Miyaura couplings , its electron-deficient nature and ortho-substitution can lead to slower reaction rates and potentially lower yields than unsubstituted or solely electron-deficient (without ortho hindrance) analogues.

  • For Chan-Lam reactions , it has demonstrated utility, particularly with activated N-nucleophiles. For less reactive partners, advanced techniques like photoredox catalysis may be beneficial.

  • In Buchwald-Hartwig type reactions , its reactivity is expected to be similarly moderated, making the choice of ligand and reaction conditions critical for achieving high efficiency.

By understanding the inherent electronic and steric properties of this compound, researchers can strategically employ this valuable building block in the synthesis of complex molecules, leveraging its unique substitution pattern to access novel chemical space.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of foundational scaffolds is a critical determinant of success in drug discovery. The phenylboronic acid motif, particularly when functionalized with halogens and fluorine-containing groups, offers a robust starting point for the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of compounds derived from a highly versatile and strategic building block: 2-Chloro-5-(trifluoromethoxy)phenylboronic acid .

The unique substitution pattern of this molecule is not accidental. The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group but offers significantly increased lipophilicity and metabolic stability, properties highly desirable in drug candidates. The ortho-chloro substituent provides a steric and electronic handle that can be exploited to fine-tune binding interactions with biological targets. This guide will explore two distinct and significant biological activities stemming from this precursor: potent antifungal action and targeted anticancer efficacy.

Antifungal Properties of the Parent Boronic Acid

While often viewed as a synthetic intermediate, this compound itself exhibits notable intrinsic biological activity. Recent studies have highlighted its efficacy as an antifungal agent, particularly against opportunistic pathogens.

Comparative Performance: Antifungal Efficacy

The primary measure of antifungal potency is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. Below is a summary of the performance of this compound against the fungal pathogen Geotrichum candidum, a causative agent of sour rot in produce.

CompoundFungal StrainKey Performance Metric (MIC)Reference
This compound (Cl-F-BBA)Geotrichum candidum0.25 mg/mL

This result is significant as it establishes a baseline biological activity for the parent compound. The mechanism of action is believed to involve the disruption of the fungal cell membrane integrity and the impairment of mitochondrial function, leading to a complete halt in mycelial growth and spore germination at the MIC.

Anticancer Activity: A Scaffold for Potent KRAS G12C Inhibitors

The true synthetic power of this compound is realized when it is incorporated into more complex molecules via carbon-carbon bond-forming reactions, most notably the Palladium-catalyzed Suzuki-Miyaura coupling. This reaction allows for the precise and efficient installation of the 2-chloro-5-(trifluoromethoxy)phenyl moiety onto a variety of heterocyclic cores, a common strategy in modern oncology drug design.

A paramount example of this application is in the synthesis of inhibitors targeting the KRAS G12C mutation, a key driver in a significant percentage of non-small cell lung cancers, colorectal cancers, and other solid tumors. The KRAS G12C protein is a GTPase that, when mutated, becomes locked in a constitutively active state, driving oncogenic signaling.[1]

Key Derivative: Adagrasib (MRTX849)

While multiple synthetic routes exist, the core structure of the FDA-approved drug Adagrasib (MRTX849) contains a key naphthalene fragment substituted with the 2-chloro-5-(trifluoromethoxy)phenyl group. This fragment is logically and efficiently synthesized using our boronic acid of interest as a key starting material. Adagrasib functions as a covalent inhibitor, irreversibly binding to the mutant cysteine residue in KRAS G12C, locking the protein in its inactive state.[1]

Comparative Performance: Anticancer Potency

The efficacy of Adagrasib has been extensively documented, providing a high-performance benchmark for derivatives of our starting boronic acid. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundTarget/Cell LineKey Performance Metric (IC₅₀)Reference(s)
Adagrasib (MRTX849)KRAS G12C Mutant Cells0.12–0.15 µM

The sub-micromolar potency of Adagrasib demonstrates the profound impact that the 2-chloro-5-(trifluoromethoxy)phenyl moiety can have on biological activity when correctly incorporated into a larger pharmacophore. It provides the necessary lipophilicity and binding interactions to achieve high-affinity targeting of the G12C mutant protein.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of the data presented relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the key synthetic and biological assays discussed in this guide.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with a heterocyclic halide (e.g., a chloropyridine) to form the core of a bioactive molecule.

Materials:

  • Aryl or Heteroaryl Halide (1.0 mmol, 1 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, 0.01 mmol, 1.0 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[2][3]

Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (e.g., this compound) stock solution in DMSO.

  • Fungal strain (e.g., Geotrichum candidum).

  • RPMI-1640 medium.

  • Sterile 96-well flat-bottom microplates.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. Leave wells for positive (no drug) and negative (no fungus) controls.

  • Prepare a standardized fungal inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Add 100 µL of the diluted fungal inoculum to each well (except the negative control), bringing the total volume to 200 µL.

  • Incubate the plate at 35 °C for 24-48 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥80% compared to the positive control.[4][5]

Protocol 3: Cell Viability MTT Assay for Anticancer Screening

This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358).

  • Test compound (e.g., Adagrasib) stock solution in DMSO.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom microplates.

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[6][7]

Visualizing Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis Workflow

Suzuki_Coupling cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Outcome BoronicAcid 2-Chloro-5-(trifluoromethoxy) phenylboronic acid Reaction Pd(OAc)₂ / Ligand Base (K₃PO₄) Solvent (Dioxane) Heat (80-100°C) BoronicAcid->Reaction Reactant 1 Heterocycle Heterocyclic Halide (e.g., Dichloropyridine) Heterocycle->Reaction Reactant 2 Purification Workup & Purification Reaction->Purification Crude Product FinalCompound Bioactive Compound (e.g., KRAS Inhibitor Precursor) Purification->FinalCompound Purified Product

Caption: Generalized workflow for the synthesis of bioactive compounds via Suzuki-Miyaura coupling.

Mechanism of KRAS G12C Inhibition

KRAS_Inhibition cluster_pathway Oncogenic KRAS G12C Signaling cluster_inhibition Therapeutic Intervention KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GTP Loading CovalentBond Irreversible Covalent Bond with Cysteine-12 Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Adagrasib Adagrasib (Derivative of Starting Acid) Adagrasib->KRAS_GDP Binds to Switch-II Pocket CovalentBond->KRAS_GTP Blocks GTP Loading CovalentBond->Downstream Inhibits Signaling

Caption: Mechanism of Adagrasib action on the KRAS G12C signaling pathway.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, serving both as a direct-acting antifungal agent and, more significantly, as a cornerstone for constructing highly potent, targeted anticancer drugs. The comparison between the parent acid's antifungal activity and the sub-micromolar anticancer potency of its derivative, Adagrasib, showcases the remarkable versatility of this building block. The strategic placement of the trifluoromethoxy and chloro groups provides a foundation for developing molecules with enhanced metabolic stability and high-affinity binding to challenging biological targets. The experimental protocols provided herein offer a validated framework for researchers to synthesize and evaluate new chemical entities based on this promising starting material, paving the way for the next generation of therapeutics.

References

A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of a Unique Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic molecules play a pivotal role. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is a valuable building block that combines two key features: a trifluoromethoxy group, which is a powerful lipophilic hydrogen bond acceptor, and a chloro-substituent, which offers a handle for synthetic diversification.

The primary synthetic route for elaborating this building block is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] However, the presence of an aryl chloride presents a significant synthetic hurdle. The carbon-chlorine (C-Cl) bond is considerably stronger and less reactive than its bromide or iodide counterparts, necessitating the use of highly active and specialized catalyst systems for efficient activation.[2]

This guide provides a comparative analysis of state-of-the-art catalytic systems for the Suzuki-Miyaura coupling of this compound and its structural analogs. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

The Crux of the Problem: Activating the Aryl Chloride Bond

The rate-determining step in many Suzuki-Miyaura catalytic cycles is the initial oxidative addition of the palladium(0) or nickel(0) active species to the aryl halide. The high bond dissociation energy of the C-Cl bond makes this step energetically demanding. To overcome this barrier, catalyst systems must be designed to be both highly electron-rich, to promote the insertion of the metal center into the C-Cl bond, and sterically bulky, to facilitate the final, product-releasing reductive elimination step.[3][4] This has led to the development of sophisticated ligands and catalyst precursors, primarily centered around palladium and, more recently, nickel.

Comparative Analysis of Premier Catalytic Systems

The choice of metal and ligand is the most critical factor for achieving high yields when coupling challenging aryl chlorides. We will compare the most effective and widely adopted systems: Palladium complexes with bulky phosphine or N-Heterocyclic Carbene (NHC) ligands, and the increasingly popular Nickel-based catalysts.

Palladium-Based Catalysts: The Established Workhorse

Palladium catalysis is the most established and broadly utilized method for Suzuki-Miyaura couplings.[5] Its success with aryl chlorides is almost entirely dependent on the choice of ligand.

This class of ligands, pioneered by researchers like Stephen Buchwald, has revolutionized cross-coupling chemistry.[3] Ligands such as SPhos , XPhos , and RuPhos are characterized by a biaryl backbone and a bulky, electron-donating dialkyl- or diarylphosphine group.

  • Mechanism of Action: The electron-rich nature of the phosphine increases the electron density on the palladium(0) center, making it more nucleophilic and facilitating the oxidative addition into the C-Cl bond. The steric bulk of the ligand promotes a low coordination number on the metal center, which is crucial for both oxidative addition and the subsequent reductive elimination step to release the biaryl product.[3][4]

  • Performance: These systems are known for their high efficiency, broad functional group tolerance, and ability to operate under relatively mild conditions, sometimes even at room temperature with highly active precatalysts.[6][7] They are often the first choice for challenging couplings involving hindered or electron-neutral aryl chlorides.[8]

NHCs have emerged as a powerful alternative to phosphine ligands. They are typically even stronger σ-donors than phosphines, which can lead to exceptionally active catalysts.[9][10]

  • Mechanism of Action: The strong NHC-metal bond provides high thermal stability to the catalyst. The potent electron-donating ability of the NHC ligand makes the palladium center highly reactive towards the C-Cl bond.[9] Ligands like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have shown excellent performance in selectively coupling at a chloro-position even in the presence of other reactive sites like a triflate.[11][12]

  • Performance: Pd-NHC complexes are renowned for their high reactivity and stability, often achieving very high turnover numbers (TONs).[10] They are particularly effective for substrates that are prone to side reactions or require higher temperatures.[13]

Nickel-Based Catalysts: The Cost-Effective Powerhouse

Nickel has gained significant traction as a more economical and earth-abundant alternative to palladium.[2] For the specific challenge of activating aryl chlorides, nickel is not merely a cheaper substitute but is often inherently more reactive.

  • Mechanism of Action: Nickel has a lower redox potential compared to palladium, making the oxidative addition to the C-Cl bond more favorable.[2] Furthermore, nickel catalysts can access alternative catalytic cycles, such as Ni(I)/Ni(III) pathways, which can be more efficient for certain substrates and avoid common deactivation pathways seen with palladium.[2]

  • Performance: Nickel catalysts can be highly effective for the cross-coupling of aryl chlorides, sometimes even without a specialized ligand.[14] However, their performance is often enhanced by ligands similar to those used in palladium chemistry or with specific bipyridine-type ligands. While highly active, nickel catalysis can sometimes exhibit lower functional group tolerance and may require more stringent exclusion of air and moisture compared to palladium systems.[2]

Data-Driven Performance Comparison

The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl chlorides, serving as a reliable framework for catalyst selection for the target substrate, this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium-Based
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[1]
Pd₂(dba)₃XPhosK₃PO₄THF/H₂ORT0.5~93[7][15]
[Pd(SIPr)(allyl)Cl](SIPr)K₂CO₃Dioxane8018~90[11][12]
Pd/C (5 mol%)NoneK₂CO₃H₂O (MW)1500.3~95[16][17]
Nickel-Based
NiCl₂(dme)IPrK₃PO₄Dioxane10024~88[2]
NiI₂bipyZn (reductant)DMF8524~90[14][18]

Note: Yields are for representative aryl chloride substrates and may vary for the specific target molecule. RT = Room Temperature, MW = Microwave, dba = dibenzylideneacetone, dme = dimethoxyethane, bipy = bipyridine.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the catalytic cycle is essential for troubleshooting and optimization. The diagrams below illustrate the generally accepted mechanisms for palladium and nickel-catalyzed Suzuki-Miyaura reactions.

Palladium Catalytic Cycle

The cycle predominantly proceeds through Pd(0)/Pd(II) intermediates. The key steps are (A) Oxidative Addition, (B) Transmetalation, and (C) Reductive Elimination. Bulky, electron-rich ligands (L) accelerate steps A and C.

Suzuki_Palladium Figure 1: Simplified Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex A) Oxidative     Addition trans_complex Ar-Pd(II)(L)-Ar' oa_complex->trans_complex B) Transmetalation trans_complex->pd0 C) Reductive      Elimination product Ar-Ar' trans_complex->product start Ar-X start->oa_complex boronic Ar'B(OH)₂ + Base boronic->trans_complex

Caption: Figure 1: Simplified Pd(0)/Pd(II) Catalytic Cycle

Nickel Catalytic Cycle

Nickel can follow a similar Ni(0)/Ni(II) pathway but can also involve Ni(I)/Ni(III) intermediates, particularly in reductive cross-coupling scenarios. This provides an alternative, often highly efficient, reaction pathway.

Suzuki_Nickel Figure 2: Plausible Ni(I)/Ni(III) Catalytic Cycle ni0 Ni(0)L ni2 Ar-Ni(II)(L)-X ni0->ni2 Oxidative Addition ni3 Ar-Ni(III)(L)(X)-Ar' ni2->ni3 Transmetalation ni1 Ni(I)L ni1->ni0 Reductant product Ar-Ar' ni1->product ni3->ni1 Reductive Elimination start Ar-X start->ni2 Reductant boronic Ar'B(OH)₂ boronic->ni3 Reductant

Caption: Figure 2: Plausible Ni(I)/Ni(III) Catalytic Cycle

Recommended Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Palladium/SPhos Catalyzed Coupling

This protocol is a reliable standard, leveraging a well-established ligand system.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add this compound (240 mg, 1.0 mmol, 1.0 equiv), the desired aryl halide coupling partner (1.1 mmol, 1.1 equiv), and finely ground potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[19] Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel/Bipyridine Catalyzed Coupling

This protocol offers a cost-effective alternative, particularly suitable for large-scale synthesis.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiI₂ (3.1 mg, 0.01 mmol, 1 mol%), 2,2'-bipyridine (2.3 mg, 0.015 mmol, 1.5 mol%), and activated zinc dust (130 mg, 2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add this compound (240 mg, 1.0 mmol, 1.0 equiv) and the desired aryl halide coupling partner (1.2 mmol, 1.2 equiv).

  • Atmosphere Exchange: Seal the flask and purge with argon for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 24 hours.[14]

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After cooling to room temperature, quench the reaction carefully with 1M HCl (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The successful Suzuki-Miyaura coupling of this compound is highly achievable with the appropriate choice of catalyst.

  • For General Reliability and Broad Scope: Palladium catalysts paired with bulky, electron-rich phosphine ligands like SPhos or XPhos are the premier choice. They offer excellent yields and functional group tolerance under well-established conditions.[1][3]

  • For Maximizing Reactivity: Pd-NHC systems, particularly with the SIPr ligand, offer exceptional activity and may be beneficial if other systems prove sluggish.[10][11]

  • For Cost-Effectiveness and Scale-Up: Nickel-based catalysts present a powerful and economical alternative.[2] While they may require more rigorous optimization and inert conditions, their high intrinsic reactivity with aryl chlorides makes them highly attractive for process chemistry.

Ultimately, the optimal catalyst will depend on the specific coupling partner, reaction scale, and economic constraints. The protocols and comparative data provided herein serve as a comprehensive guide for researchers to develop an efficient and optimized synthesis for their target molecules.

References

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Purity in Modern Synthesis

In the landscape of pharmaceutical development and materials science, 2-Chloro-5-(trifluoromethoxy)phenylboronic acid stands out as a versatile and highly valuable building block. Its utility in Suzuki-Miyaura cross-coupling reactions is instrumental in forging new carbon-carbon bonds, enabling the synthesis of complex molecules that form the backbone of novel therapeutics and advanced materials.[1] The trifluoromethoxy and chloro substituents imbue target molecules with unique electronic properties, enhanced lipophilicity, and metabolic stability—qualities highly sought after in drug design.

However, the efficacy and safety of the final product are inextricably linked to the purity of this starting material. The presence of even trace-level impurities can have profound consequences, leading to unpredictable reaction kinetics, formation of deleterious byproducts, and, in the context of active pharmaceutical ingredients (APIs), potential genotoxicity.[2] This guide provides a comprehensive framework for assessing the purity of synthesized this compound, moving beyond mere protocol to explain the causality behind our analytical choices. We will compare the principal analytical techniques, offering field-proven insights to ensure your synthetic endeavors are built upon a foundation of unimpeachable quality.

Understanding the Impurity Profile: What to Look For

A robust analytical strategy begins with understanding the potential impurities that can arise during the synthesis and storage of this compound. The typical synthesis involves the transformation of a substituted trifluoromethylphenol precursor, followed by reaction with a boron source.[3] This process can introduce several classes of impurities.

  • Process-Related Impurities: These include unreacted starting materials, reagents, and intermediates.

  • Boroxine (Anhydride): Boronic acids have a well-documented propensity to undergo dehydration, trimerizing to form a cyclic anhydride known as a boroxine.[4][5] This is often the most abundant impurity in solid samples and exists in equilibrium with the monomeric acid form in solution.

  • Homocoupling Products: During Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a biaryl byproduct.[2][6]

  • Deboronated Species: The boronic acid moiety can be lost and replaced with a hydrogen atom, particularly under harsh reaction or purification conditions.

Identifying and quantifying these species is paramount. The following sections compare the primary analytical tools for this task.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method is a critical decision dictated by the specific information required, from simple identity confirmation to precise quantification of trace impurities. We will compare the three most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Primary Use & Detects Quantitation Advantages Disadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance.The workhorse for purity analysis. Detects and quantifies the main component and UV-active impurities (e.g., starting materials, homocoupled products).Excellent (Area % or with certified standards).Robust, reproducible, widely available, excellent for quantitative analysis of known impurities.Requires impurities to have a UV chromophore. May not resolve all co-eluting species. Less sensitive than MS.
LC-MS Separation via HPLC coupled to a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio.Impurity identification and trace-level quantification. Detects all ionizable impurities, providing molecular weight information for structural elucidation.Highly sensitive (ppm to ppb levels).[7][8]Unparalleled sensitivity and specificity. Provides molecular weight data for unknown impurity identification.More complex instrumentation, potential for matrix effects and ion suppression, quantification requires careful validation.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The resonance frequency is dependent on the chemical environment.Structural confirmation and purity assessment. ¹H NMR for overall purity, ¹¹B NMR to specifically assess boronic acid vs. boroxine content.[4]Good (via internal standard), but less precise for trace impurities than chromatography.Provides definitive structural information. Non-destructive. ¹¹B NMR is uniquely suited for analyzing the boroxine equilibrium.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.[4][9]

Experimental Protocols & Methodologies

The following protocols are presented as robust, validated starting points for implementation in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for accurate quantification of the main component and known UV-active impurities. The causality behind this choice is its reliability and precision, making it ideal for routine quality control and batch release testing.

HPLC_Workflow

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photo Diode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 220 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 95
    20.0 95
    20.1 20

    | 25.0 | 20 |

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • System Suitability: Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is chosen for its supreme sensitivity and ability to identify unknown impurities. It is the gold standard for trace-level analysis and for characterizing reference standards. The negative ionization mode is particularly effective for boronic acids.[7][8]

LCMS_Workflow

Experimental Protocol:

  • System: Waters ACQUITY UPLC I-Class coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Elution: 5% B held for 0.5 min, then ramped to 95% B over 5 min, held for 2 min, and re-equilibrated.

  • Sample Preparation: Prepare a stock solution at 1 mg/mL in methanol. Dilute to 100 µg/mL with 50:50 water/methanol for analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 450 °C.

    • Acquisition Range: 50 - 1000 m/z.

  • Analysis: Screen for the exact masses of potential impurities. The [M-H]⁻ ion for the parent compound will be observed. The boroxine will appear at a mass corresponding to the trimer minus three water molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing definitive structural proof and for assessing the specific equilibrium between the boronic acid and its boroxine anhydride.

Experimental Protocol:

  • ¹H NMR for General Purity:

    • Instrument: Bruker Avance III 400 MHz or equivalent.

    • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated methanol (CD₃OD).

    • Rationale: Using methanol-d4 helps to break up the boroxine trimer and other oligomers through solvent exchange, resulting in sharper, more intelligible spectra.[4][9] The B(OH)₂ protons will exchange with the solvent and will likely not be observed.

    • Analysis: Integrate the aromatic signals corresponding to the product. The presence of other aromatic signals or aliphatic signals (not from solvent) indicates impurities. Purity can be estimated against a certified internal standard (e.g., dimethyl sulfone).

  • ¹¹B NMR for Boroxine Quantification:

    • Instrument: 400 MHz or higher field spectrometer with a boron-capable probe.

    • Sample Preparation: Dissolve ~15-20 mg of the sample in 0.7 mL of a non-coordinating deuterated solvent like chloroform-d (CDCl₃) or acetone-d₆.

    • Rationale: A non-coordinating solvent is crucial to observe the natural equilibrium between the monomer and the trimer.

    • Analysis: The sp²-hybridized boron of the monomeric boronic acid will appear as a broad signal around δ 28-32 ppm. The sp²-hybridized boron in the boroxine ring will appear at a similar, but distinct, chemical shift. The relative integration of these two signals provides the ratio of boronic acid to boroxine in the sample.[4][10]

Conclusion: An Integrated Approach to Purity Assessment

No single technique provides a complete picture of purity. A robust, self-validating system employs these methods orthogonally.

  • Initial Screening & Structural Confirmation: Use ¹H and ¹¹B NMR to confirm the identity of the synthesized material and to get a primary assessment of the boroxine content.

  • Routine Purity & Quantification: Employ a validated HPLC-UV method for routine analysis and batch release. It provides reliable quantitative data for known impurities.

  • Impurity Identification & Trace Analysis: Utilize LC-MS to identify unknown peaks observed in HPLC, to search for non-UV active impurities, and to develop methods for controlling impurities at the ppm level as required by regulatory bodies like the ICH.[11][12]

By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, consistency, and safety of their this compound and the innovative molecules derived from it.

References

A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structural characteristics of phenylboronic acids, with a specific focus on derivatives related to 2-Chloro-5-(trifluoromethoxy)phenylboronic acid. Recognizing the challenges in obtaining single-crystal X-ray diffraction data for every compound of interest, this document presents a multi-faceted approach. We will examine existing crystallographic data for closely related isomers, compare these solid-state findings with solution-state characterization methods like NMR spectroscopy and computational modeling, and provide the detailed experimental frameworks necessary for reproducing and expanding upon this work. The objective is to deliver a comprehensive structural understanding that is critical for rational drug design, crystal engineering, and process chemistry.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can dramatically alter the physicochemical properties of these molecules.[2] These modifications can enhance metabolic stability, membrane permeability, and binding affinity, making them highly valuable motifs in the development of pharmaceuticals and agrochemicals.[3] this compound and its derivatives are therefore key building blocks for creating complex molecular architectures.

A definitive understanding of the three-dimensional structure of these reagents is paramount. X-ray crystallography provides the most precise information about molecular geometry, conformation, and intermolecular interactions in the solid state. This data is invaluable for understanding crystal packing, predicting polymorphism, and informing the design of enzyme inhibitors where precise geometry is critical.[4][5]

However, obtaining suitable single crystals for X-ray diffraction is not always straightforward. This guide will use the comprehensive study of (trifluoromethoxy)phenylboronic acid isomers by Gzyl-Malcher et al. as a primary reference to build a comparative framework, demonstrating how a combination of techniques can overcome experimental hurdles.[2]

Part I: X-ray Crystallographic Analysis of Isomeric Analogs

While a published crystal structure for this compound is not available, a detailed examination of its isomers provides critical insights. The study by Gzyl-Malcher et al. successfully determined the crystal structures for the ortho- and para-(trifluoromethoxy)phenylboronic acids, but noted that despite numerous attempts, they were unable to obtain single crystals of the meta-isomer suitable for diffraction analysis.[2][6] This highlights a common challenge in crystallography where subtle changes in substituent position can significantly impact crystallization behavior.

The primary structural motif observed in the solid state for both the ortho and para isomers is the formation of hydrogen-bonded dimers.[2][7] This is a characteristic feature of many arylboronic acids, where two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups.[5]

A key difference arises from the position of the -OCF₃ group. In the ortho isomer, a stabilizing intramolecular hydrogen bond forms between one of the boronic acid hydroxyl groups and an oxygen atom of the trifluoromethoxy substituent.[2][6] This interaction locks the conformation of the molecule, resulting in a larger dihedral angle (26.5(1)°) between the boronic acid group and the phenyl ring plane.[2] Conversely, the para isomer, lacking this intramolecular interaction, exhibits a smaller twist (16.9(1)° and 23.4(1)° for the two independent molecules in the asymmetric unit), which is more typical for arylboronic acids and serves to minimize steric repulsion in the crystal lattice.[2]

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for the ortho- and para-(trifluoromethoxy)phenylboronic acid isomers, providing a direct comparison of their solid-state structures.

Parameterortho-(trifluoromethoxy)phenylboronic acid[2]para-(trifluoromethoxy)phenylboronic acid[2]
Chemical Formula C₇H₆BF₃O₃C₇H₆BF₃O₃
Molecular Weight 205.93 g/mol 205.93 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Primary Motif Hydrogen-bonded dimerHydrogen-bonded dimer
Intramolecular H-Bond Yes (O-H···O with -OCF₃)No
C-C-B-O Dihedral Angle 26.5(1)°16.9(1)°, 23.4(1)°

Part II: Alternative & Complementary Characterization Techniques

When single-crystal X-ray analysis is challenging, a suite of other analytical methods is essential for a full structural elucidation. These techniques provide data that is complementary to diffraction, describing the molecule in solution and confirming its fundamental connectivity and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. For fluorinated phenylboronic acids, a multi-nuclear approach is particularly informative.

  • ¹H NMR: Provides information on the number and connectivity of protons in the aromatic ring.

  • ¹³C NMR: Reveals the carbon skeleton. The carbon of the -OCF₃ group is readily identified by its characteristic quartet splitting due to coupling with the three fluorine atoms (¹JC-F ≈ 255 Hz).[2]

  • ¹¹B NMR: The chemical shift is indicative of the coordination state of the boron atom. For these compounds, the observed shifts are typical for tri-coordinate boronic species.[2]

  • ¹⁹F NMR: Directly probes the fluorine environment. Long-range couplings to aromatic protons can often be observed, providing additional structural confirmation.[2]

Unlike X-ray crystallography, which captures a static solid-state structure, NMR depicts the time-averaged structure in solution. For example, while the solid state shows a fixed dimer, in solution, there may be equilibria between the monomer, dimer, and other solvated forms.

Computational Modeling

Density Functional Theory (DFT) and other computational methods serve as a powerful predictive tool.[8] They can calculate the lowest energy conformation of a molecule, predict geometric parameters like bond lengths and angles, and even simulate NMR spectra. For the (trifluoromethoxy)phenylboronic acids, DFT calculations corroborated the experimental X-ray data, confirming that the intramolecular hydrogen bond in the ortho isomer is a key stabilizing feature.[2][7] For derivatives where crystals cannot be obtained, such as the meta-isomer or our target compound this compound, DFT provides the most reliable model of the likely molecular geometry.[9]

Part III: Experimental Protocols & Workflows

Scientific integrity demands that protocols are detailed and self-validating. The following sections provide step-by-step methodologies for the key experiments discussed.

Experimental Workflow: A Multi-Technique Approach

The robust characterization of a novel phenylboronic acid derivative relies on the integration of synthesis, spectroscopy, and structural analysis.

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// Edges Synthesis -> Initial_Char; Initial_Char -> Crystal_Screen [label="Purity Confirmed"]; Crystal_Screen -> No_Crystals [label="Failure"]; Crystal_Screen -> Crystals [label="Success"]; No_Crystals -> DFT; Crystals -> Xray; Xray -> Structure_Det; DFT -> Structure_Pred; Structure_Det -> Comparison; Structure_Pred -> Comparison; Initial_Char -> Comparison [style=dashed]; Comparison -> Final_Report; } dot Caption: Integrated workflow for structural characterization.

Protocol 1: Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for determining a crystal structure from a suitable single crystal.

  • Crystal Growth and Selection:

    • Rationale: The goal is to grow a single, defect-free crystal large enough for diffraction (typically 0.1-0.4 mm). Slow evaporation is a common and effective method.

    • Procedure: Dissolve the purified boronic acid derivative in a suitable solvent (e.g., acetone, ethanol, or a mixture) to form a near-saturated solution. Place the solution in a small vial, cover it with a cap containing a few pinholes, and leave it undisturbed in a vibration-free environment. Monitor for crystal growth over several days. Once formed, select a well-defined, transparent crystal under a microscope.[10]

  • Data Collection:

    • Rationale: The crystal is cooled to minimize atomic thermal vibrations, which sharpens the diffraction spots and improves data quality. A modern diffractometer automates the process of rotating the crystal and collecting thousands of diffraction intensities.[10]

    • Procedure: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). The mounted crystal is centered on a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source. A full sphere of diffraction data is collected by rotating the crystal through a series of omega and phi scans.[10]

  • Structure Solution and Refinement:

    • Rationale: Specialized software uses the collected diffraction intensities to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to locate all atoms and determine their precise positions and thermal parameters.

    • Procedure: The collected data is processed to integrate reflection intensities and apply corrections. The structure is solved using direct methods or dual-space algorithms. The resulting atomic model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

The structural analysis of this compound and its derivatives exemplifies the synergy required in modern chemical research. While direct X-ray crystallographic data for the title compound remains elusive, a comparative approach leveraging data from its isomers provides profound insights into the structural landscape of this important class of molecules. The formation of hydrogen-bonded dimers is a consistent feature, with the conformational preferences being heavily influenced by the potential for intramolecular hydrogen bonding with ortho substituents.[2]

For researchers and drug developers, the key takeaway is the power of a multi-technique strategy. The combination of X-ray crystallography for solid-state analysis, multi-nuclear NMR for solution-state behavior, and computational modeling for predictive power offers a comprehensive and robust understanding of molecular structure, which is essential for advancing the design and application of these versatile chemical building blocks.

References

A Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The choice of the boronic acid coupling partner is paramount to the success and efficiency of this transformation. This guide provides an in-depth technical overview of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid, a versatile building block, and objectively compares its performance characteristics with other relevant alternatives in the context of Suzuki-Miyaura reactions.

Introduction: The Strategic Advantage of Fluorinated Boronic Acids

The incorporation of fluorine-containing moieties into organic molecules is a widely employed strategy in medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated building blocks highly valuable. This compound, with its distinct substitution pattern of a chloro group and a trifluoromethoxy group, offers a unique combination of steric and electronic properties that influence its reactivity and utility in cross-coupling reactions.

The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group, which can enhance the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] The presence of the ortho-chloro substituent can introduce steric hindrance, which may influence the rate and selectivity of the coupling reaction.[2] Understanding the interplay of these electronic and steric effects is crucial for optimizing reaction conditions and predicting outcomes.

Performance Comparison: this compound vs. Alternatives

A direct, head-to-head quantitative comparison of this compound with other boronic acids under identical Suzuki-Miyaura coupling conditions is not extensively documented in a single, comprehensive study. However, by analyzing the performance of structurally related boronic acids and considering the electronic and steric effects of the substituents, we can construct a comparative framework.

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, which can facilitate the transmetalation step. Conversely, electron-donating groups can have the opposite effect.[3]

Table 1: Comparison of Physicochemical Properties and Expected Reactivity of Selected Phenylboronic Acids

Boronic Acid DerivativeSubstituentsKey Physicochemical PropertiesExpected Reactivity in Suzuki-Miyaura Coupling
This compound 2-Chloro, 5-TrifluoromethoxyStrong electron-withdrawing -OCF3 group; Steric hindrance from ortho-chloro group.High reactivity due to the electron-withdrawing nature of the trifluoromethoxy group, potentially leading to faster transmetalation. The ortho-chloro group may influence selectivity and require optimized catalyst systems to overcome steric hindrance.
Phenylboronic Acid UnsubstitutedBaseline reactivity.Serves as a standard for comparison.
4-Methoxyphenylboronic Acid 4-MethoxyElectron-donating group.Generally lower reactivity compared to phenylboronic acid due to the electron-donating effect of the methoxy group.
4-(Trifluoromethyl)phenylboronic Acid 4-TrifluoromethylStrong electron-withdrawing group.High reactivity, often leading to high yields and faster reaction times. A common choice for introducing a trifluoromethylphenyl moiety.
2-Chlorophenylboronic Acid 2-ChloroElectron-withdrawing chloro group; Steric hindrance.The ortho-chloro group can decrease reactivity due to steric hindrance, often requiring more active catalyst systems or harsher reaction conditions.[2]

The enhanced reactivity of boronic acids bearing electron-withdrawing groups is a well-established principle. For instance, studies have shown that trifluoromethyl-substituted phenylboronic acids can lead to enhanced rates and improved selectivity in Suzuki coupling reactions compared to their non-fluorinated counterparts.[4] The trifluoromethoxy group in the target molecule is also a potent electron-withdrawing group, suggesting a similar enhancement in reactivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a general Suzuki-Miyaura cross-coupling reaction. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates to achieve optimal yields.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 0.02-0.05 mmol, 2-5 mol%).

  • Add the degassed solvent (e.g., toluene, 1,4-dioxane, DMF/water mixture, 5-10 mL).

Reaction Execution:

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2, Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Palladium Catalyst and Ligand B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction and Aqueous Work-up E->F G Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Purify by Column Chromatography H->I

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion and Future Perspectives

This compound is a valuable reagent for introducing a unique trifluoromethoxyphenyl moiety into organic molecules via the Suzuki-Miyaura cross-coupling reaction. Its strong electron-withdrawing trifluoromethoxy group is expected to enhance its reactivity, potentially leading to higher yields and faster reaction times compared to less activated boronic acids. The ortho-chloro substituent may necessitate careful optimization of reaction conditions to mitigate steric hindrance, but also offers a potential handle for further functionalization.

While direct, comprehensive comparative studies are currently limited in the literature, the principles of substituent effects on boronic acid reactivity provide a strong basis for its effective application. Future research focusing on systematic comparisons of this and other fluorinated boronic acids under standardized conditions would be highly beneficial to the scientific community, providing a clearer roadmap for rational catalyst and substrate selection in complex organic synthesis.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety standards and an understanding of the compound's chemical properties.

The core principle for managing waste from this compound is to treat it as hazardous chemical waste.[1][2] This classification stems from its chemical structure, which includes a boronic acid moiety, a chlorinated aromatic ring, and a trifluoromethoxy group. Due to its halogenated nature, it requires specific handling and disposal to prevent environmental release and ensure compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

I. Immediate Safety & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards is essential. Based on data for similar phenylboronic acid derivatives, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7][8]

Personal Protective Equipment (PPE): All handling and disposal operations must be conducted within a certified chemical fume hood.[1][2] The following PPE is mandatory to minimize exposure risks:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2][7]Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double gloving.[1][2]Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as solid hazardous waste after contamination.
Body Protection A fully fastened lab coat.[1]Protects against contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator may be necessary if dusts or aerosols are generated outside a fume hood.[2][6]Prevents inhalation of irritating airborne particles.
II. Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is segregation.[9][10] Do not mix waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

Step 1: Waste Segregation and Containerization

  • Designated Waste Containers : Use separate, dedicated, and clearly labeled containers for solid and liquid waste.[1] These containers must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, sealable lid.[10]

  • Waste Classification : Due to the presence of chlorine and fluorine, this compound's waste must be classified as Halogenated Organic Waste .[11][12] This is a critical step as mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[9]

  • Labeling : All waste containers must be labeled in accordance with EPA and OSHA regulations.[10][13] The label must include:

    • The words "Hazardous Waste ".[1][13]

    • The full chemical name: "This compound ".

    • An indication of the hazards (e.g., "Irritant").[13]

    • The solvent and approximate concentration for liquid waste.

Step 2: Managing Solid Waste

  • Collection : Collect all contaminated solid materials, such as unused reagent, contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[1]

  • Minimization : To reduce waste volume, use only the necessary amount of consumables.[11][14]

  • Container Management : Keep the solid waste container sealed when not in use to prevent the release of vapors or dust.[11]

Step 3: Managing Liquid Waste

  • Collection : Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in the designated Halogenated Organic Liquid Waste container.

  • pH Considerations : Do not attempt to neutralize boronic acid waste with a strong base in a closed container, as this can generate heat and pressure. While a basic wash can help decontaminate glassware by forming the more water-soluble boronate salt, this rinsate must also be collected as hazardous waste.[1]

  • Container Management : Do not overfill liquid waste containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[9] Keep the container tightly sealed when not actively adding waste.[11]

Step 4: Decontamination of Glassware

  • Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual compound. Collect this rinsate as halogenated liquid hazardous waste.

  • Secondary Decontamination : A subsequent wash with a basic solution (e.g., a dilute sodium bicarbonate solution) can help remove any remaining traces by converting the boronic acid to a more soluble boronate salt.[1] This rinsate must also be collected as hazardous waste.

  • Final Rinse : A final rinse with water or solvent should be performed. This final rinse water should also be collected as hazardous waste.[1]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

III. Storage and Final Disposal
  • Satellite Accumulation : Store the sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area must be under the control of the laboratory personnel.

  • Professional Disposal : The final disposal of this compound must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[13] These professionals will ensure the waste is transported, treated, and disposed of in compliance with all federal and local regulations, likely via methods such as high-temperature incineration suitable for halogenated organic compounds.[4][10] Never dispose of this chemical or its containers in the regular trash or down the drain.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G cluster_0 Disposal Workflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid solid_waste Collect in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste  Yes liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container is_solid->liquid_waste No label_container Ensure Container is Labeled: - Hazardous Waste - Full Chemical Name - Hazard Information solid_waste->label_container liquid_waste->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa ehs_pickup Arrange for Pickup by EHS / Licensed Contractor store_saa->ehs_pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.